molecular formula C5H5NO B1316763 3-Oxocyclobutanecarbonitrile CAS No. 20249-16-5

3-Oxocyclobutanecarbonitrile

Cat. No.: B1316763
CAS No.: 20249-16-5
M. Wt: 95.1 g/mol
InChI Key: MSAGLWTVMUDVDT-UHFFFAOYSA-N
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Description

3-Oxocyclobutanecarbonitrile (CAS 20249-16-5) is a high-value synthetic intermediate characterized by a strained four-membered ring synergistically functionalized with a ketone and a nitrile group . Its molecular formula is C 5 H 5 NO, with a molecular weight of 95.10 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry, particularly in the construction of more complex cyclobutane-containing molecules found in pharmaceutical candidates and specialty chemicals . In research applications, this compound is a key precursor for further functionalization. The electron-withdrawing nitrile group activates the adjacent carbonyl carbon, making it susceptible to nucleophilic attack and enabling various ring-opening reactions and substitutions . A common synthesis route involves the ruthenium chloride-catalyzed oxidation of the commercially available starting material, 3-methylenecyclobutanecarbonitrile, using sodium periodate . Furthermore, the compound can be converted into other valuable scaffolds, such as 3,3-difluorocyclobutanecarbonitrile, upon treatment with reagents like diethylaminosulfur trifluoride (DAST) . This chemical is classified as hazardous and carries GHS hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use. Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-3-4-1-5(7)2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAGLWTVMUDVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517634
Record name 3-Oxocyclobutane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20249-16-5
Record name 3-Oxocyclobutane-1-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10517634
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Record name 3-oxocyclobutane-1-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclobutanecarbonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid four-membered cyclobutane core, substituted with both a ketone and a nitrile group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound, with a particular focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited in publicly available literature, this guide supplements the available information with data from its closely related and more extensively studied analog, 3-oxocyclobutanecarboxylic acid.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are crucial for its unambiguous identification and use in research and development.

IdentifierValue
IUPAC Name 3-oxocyclobutane-1-carbonitrile[1]
CAS Number 20249-16-5[1]
Molecular Formula C₅H₅NO[1]
SMILES C1C(CC1=O)C#N[1]
InChI Key MSAGLWTVMUDVDT-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely reported. The following table summarizes the computed properties and includes experimental data for the closely related 3-oxocyclobutanecarboxylic acid for comparative purposes.

PropertyThis compound (Computed/Predicted)3-Oxocyclobutanecarboxylic Acid (Experimental)
Molecular Weight 95.10 g/mol [1]114.10 g/mol
Physical Form White to yellow solid or liquidWhite solid[2]
Melting Point Not available69-70 °C
Boiling Point Not available296 °C
Density Not available1.431 g/cm³
Solubility Not availableSlightly soluble in water[3]
XLogP3-AA -0.6[1]-0.8

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (ppm) for this compound are presented below.[4]

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
H1 (methine)3.2 - 3.5multiplet
H2, H4 (methylene)3.0 - 3.4multiplet
¹³C NMR
C=O (ketone)~205-220
C≡N (nitrile)~115-120
CH (methine)Not available
CH₂ (methylene)Not available
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and nitrile functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone) ~1785 cm⁻¹ (strong, characteristic of a ketone in a four-membered ring)
C≡N (Nitrile) ~2250 cm⁻¹ (medium)
C-H (sp³) ~2850-3000 cm⁻¹

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not prevalent in the reviewed literature, methods for the synthesis of the related 3-oxocyclobutanecarboxylic acid often proceed through nitrile-containing intermediates. Additionally, a protocol for the reduction of this compound provides insight into its reactivity.

Experimental Protocol: Reduction of this compound to 3-Hydroxycyclobutanecarbonitrile

This protocol describes the reduction of the ketone functionality of this compound to the corresponding alcohol using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in methanol to a concentration of approximately 0.2-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous layer to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxycyclobutanecarbonitrile.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the presence of two reactive functional groups. The ketone can undergo a variety of reactions such as reduction, as detailed above, as well as nucleophilic additions and condensations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

The primary utility of the 3-oxocyclobutane moiety in drug development lies in its role as a rigid scaffold that can orient substituents in a well-defined three-dimensional space. This can lead to improved binding affinity and selectivity for biological targets. While direct applications of this compound are not extensively documented, its corresponding carboxylic acid is a key intermediate in the synthesis of a range of pharmaceuticals, including Janus kinase (JAK) inhibitors, CETP inhibitors, and other therapeutic agents.[2] It is plausible that the nitrile serves as a direct precursor to the carboxylic acid in many of these synthetic routes.

Logical Workflow for Synthesis

The synthesis of 3-oxocyclobutanecarboxylic acid, a key derivative of this compound, often involves a multi-step process. A representative synthetic pathway is illustrated below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product acetone Acetone dibromoacetone 1,3-Dibromoacetone acetone->dibromoacetone Bromination bromine Bromine bromine->dibromoacetone malononitrile Malononitrile dicyanocyclobutanone 3,3-Dicyanocyclobutanone malononitrile->dicyanocyclobutanone dibromoacetone->dicyanocyclobutanone Cyclization oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic Acid dicyanocyclobutanone->oxocyclobutanecarboxylic_acid Hydrolysis & Decarboxylation

Caption: A generalized workflow for the synthesis of 3-oxocyclobutanecarboxylic acid.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery and development. Its rigid structure and dual functionality allow for the creation of diverse and complex molecules. While detailed experimental data for the nitrile itself is somewhat limited, the extensive information available for its carboxylic acid analog provides a strong foundation for its application in medicinal chemistry. Further research into the specific properties and reactions of this compound is warranted to fully exploit its synthetic potential.

References

3-Oxocyclobutanecarbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxocyclobutanecarbonitrile, a key building block in medicinal chemistry. This document outlines its chemical properties, detailed synthesis protocols, and its significance in the development of novel therapeutics.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 20249-16-5[1]
Molecular Formula C₅H₅NO[1]
Molecular Weight 95.10 g/mol [1]
Appearance White to yellow solid or liquid
Storage Temperature Refrigerator

Synthesis of this compound

The synthesis of this compound is a critical process for its application in research and development. A common and effective method involves a two-step conversion from its carboxylic acid precursor, 3-oxocyclobutanecarboxylic acid. This process includes the formation of an amide intermediate, followed by dehydration to yield the target nitrile.

This protocol details the conversion of 3-oxocyclobutanecarboxylic acid to this compound.

Step 1: Amide Formation

  • Dissolve 3-oxocyclobutanecarboxylic acid in an appropriate solvent, such as dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride dropwise to the solution to form the acid chloride.

  • Once the reaction is complete, carefully remove the excess reagent under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent.

  • At 0°C, add an excess of aqueous ammonia solution to the vigorously stirred mixture.

  • Continue stirring for 1-2 hours.

  • Extract the product, 3-oxocyclobutane-1-carboxamide, using a suitable organic solvent.

  • Dry the combined organic layers and concentrate to obtain the crude amide.

Step 2: Dehydration to Nitrile

  • Subject the crude 3-oxocyclobutane-1-carboxamide to dehydration using a standard dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

  • Carefully control the reaction conditions to facilitate the conversion of the amide to the nitrile.

  • Upon completion of the reaction, work up the mixture to isolate the crude this compound.

  • Purify the product using a suitable technique, such as column chromatography or distillation, to obtain the final high-purity compound.

Precursor Synthesis: 3-Oxocyclobutanecarboxylic Acid

The availability of the precursor, 3-oxocyclobutanecarboxylic acid, is crucial. A documented method for its synthesis is provided below.

This protocol is adapted from patent literature and involves a cyclization reaction followed by hydrolysis.

Step 1: Cyclization

  • In a reaction flask, combine N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Cool the mixture to -5°C in an ice bath.

  • Over a period of 3 hours, slowly add a solution of diisopropyl malonate in DMF.

  • After the addition is complete, allow the reaction to warm to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane and continue stirring for another hour.

  • Heat the reaction mixture to 130-140°C and maintain this temperature for 4 days.

  • After the reaction period, cool the mixture and remove the majority of the DMF via distillation under reduced pressure.

  • Add water to the residue and extract the product with n-heptane.

  • Dry the combined organic phases and concentrate under reduced pressure to obtain the crude cyclobutane intermediate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude intermediate, add water and concentrated hydrochloric acid.

  • Heat the mixture to 75-80°C and hold for approximately 30 hours.

  • Increase the temperature to 102-106°C and maintain for about 120 hours.

  • After cooling, extract the aqueous solution with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-oxocyclobutanecarboxylic acid.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and n-heptane.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from 3-oxocyclobutanecarboxylic acid to this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amide Formation cluster_intermediate Intermediate cluster_step2 Step 2: Dehydration cluster_final Final Product 3-oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic Acid Amide_Formation 1. Oxalyl Chloride 2. Aqueous Ammonia 3-oxocyclobutanecarboxylic_acid->Amide_Formation 3-oxocyclobutane-1-carboxamide 3-Oxocyclobutane- 1-carboxamide Amide_Formation->3-oxocyclobutane-1-carboxamide Dehydration Dehydrating Agent (e.g., POCl3) 3-oxocyclobutane-1-carboxamide->Dehydration This compound This compound Dehydration->this compound

Caption: Synthesis of this compound.

References

A Technical Guide to 3-Oxocyclobutane-1-carbonitrile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Oxocyclobutane-1-carbonitrile is a versatile bifunctional molecule that has garnered significant interest within the medicinal chemistry and drug development sectors. Its rigid, three-dimensional cyclobutane scaffold, combined with the synthetic utility of its ketone and nitrile functional groups, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and applications in modern drug discovery, with a focus on its role in developing targeted therapeutics.

Chemical Identity and Properties

The formal IUPAC name for this compound is 3-oxocyclobutane-1-carbonitrile.[1] It is a small, cyclic molecule featuring a four-membered carbon ring, which imparts conformational rigidity, a desirable trait in drug design for improving binding affinity and metabolic stability.[2]

Data Presentation: Chemical Identifiers and Physicochemical Properties

All quantitative data regarding the compound's identity and computed properties are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers for 3-Oxocyclobutane-1-carbonitrile

Identifier Value
IUPAC Name 3-oxocyclobutane-1-carbonitrile[1]
Common Synonyms 3-Oxocyclobutanecarbonitrile, 3-cyanocyclobutanone
CAS Number 20249-16-5[1]
Molecular Formula C₅H₅NO[1]
SMILES C1C(CC1=O)C#N[1]

| InChIKey | MSAGLWTVMUDVDT-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

Property Value
Molecular Weight 95.10 g/mol [1]
XLogP3 -0.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 95.037113783 Da[1]

| Topological Polar Surface Area | 40.9 Ų[1] |

Synthesis and Experimental Protocols

The synthesis of 3-oxocyclobutane derivatives often involves cyclization reactions. One common strategy for the related compound, 3-oxocyclobutanecarboxylic acid, utilizes starting materials like acetone, bromine, and malononitrile.[3][4] The protocol below outlines a representative multi-step synthesis adapted from similar patented procedures for producing the cyclobutane core structure, which is then functionalized.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carbonitrile

This protocol is a representative example based on established chemical transformations for constructing the 3-oxocyclobutane core.

Materials:

  • 1,3-dibromo-2-propanone (or a suitable equivalent)

  • Malononitrile

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: To a solution of malononitrile in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add sodium hydride portion-wise. Allow the mixture to stir for 30 minutes. Subsequently, add 1,3-dibromo-2-propanone dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product, 3,3-dicyanocyclobutanone, is then purified by column chromatography on silica gel.

  • Decyanation (Hydrolysis and Decarboxylation): The purified 3,3-dicyanocyclobutanone is subjected to acidic hydrolysis and decarboxylation. Reflux the compound in an aqueous solution of hydrochloric acid. This step hydrolyzes one nitrile group to a carboxylic acid, which then decarboxylates under heat to yield the mono-nitrile product. Note: Careful control of reaction conditions is crucial to avoid hydrolysis of both nitrile groups.

  • Final Isolation: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 3-Oxocyclobutane-1-carbonitrile, can be further purified by distillation or chromatography.

Mandatory Visualization: Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 Malononitrile Step1 Cyclization (Base, DMF) SM1->Step1 SM2 1,3-Dibromo-2-propanone SM2->Step1 Step2 Workup & Purification Step1->Step2 Step3 Partial Hydrolysis & Decarboxylation (Acid, Heat) Step2->Step3 Product 3-Oxocyclobutane-1-carbonitrile Step3->Product

Caption: A generalized workflow for the synthesis of 3-Oxocyclobutane-1-carbonitrile.

Applications in Drug Development

The rigid cyclobutane scaffold is an attractive motif in drug design, often used as a bioisosteric replacement for other groups to enhance metabolic stability and optimize pharmacokinetic profiles.[2] 3-Oxocyclobutane-1-carbonitrile serves as a critical intermediate in the synthesis of a wide range of APIs.

  • Kinase Inhibitors: The related compound, 3-oxocyclobutanecarboxylic acid, is a key intermediate for numerous kinase inhibitors, including Janus kinase (JAK) inhibitors and ACK1 antibodies, which are relevant in treating autoimmune diseases and cancer.[3][5] The nitrile derivative provides an alternative functional handle for constructing similar inhibitor scaffolds.

  • Building Block for PROTACs: The reduction of the ketone in 3-Oxocyclobutane-1-carbonitrile yields 3-hydroxycyclobutanecarbonitrile, a highly valuable building block for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are an emerging therapeutic modality designed to induce targeted protein degradation.

  • Scaffold for Diverse Therapeutics: Its structure is integral to the development of CETP inhibitors (for cardiovascular diseases), PDE10 inhibitors, and thrombin inhibitors.[5]

Mandatory Visualization: Role in a Kinase Inhibition Pathway

The diagram below illustrates the logical relationship of how a molecule derived from 3-Oxocyclobutane-1-carbonitrile can function as a kinase inhibitor, thereby blocking a cellular signaling pathway.

G cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway A 3-Oxocyclobutane- 1-carbonitrile B Chemical Elaboration & Synthesis A->B C API (e.g., JAK Inhibitor) B->C F JAK Kinase C->F Inhibition D Signal (Cytokine) E Receptor D->E E->F G STAT Phosphorylation F->G H Cellular Response (e.g., Inflammation) G->H

Caption: Role of a derivative of 3-Oxocyclobutane-1-carbonitrile in kinase inhibition.

Safety and Handling

3-Oxocyclobutane-1-carbonitrile is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] Proper safety precautions are mandatory when handling this compound.

Table 3: GHS Hazard Information

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 3 H301: Toxic if swallowed[1]
Acute Toxicity, Dermal 3 H311: Toxic in contact with skin[1]

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1] |

Safe Handling and Storage:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

Conclusion

3-Oxocyclobutane-1-carbonitrile is a cornerstone intermediate for modern pharmaceutical research and development. Its unique structural features and dual reactivity provide a robust platform for synthesizing novel therapeutics with improved pharmacological properties. The continued exploration of this and related cyclobutane derivatives is expected to yield new drug candidates for a variety of diseases. For researchers and scientists in the field, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in drug discovery pipelines.

References

Navigating the Risks: A Technical Safety and Handling Guide for 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Oxocyclobutanecarbonitrile. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively, minimizing the risk of exposure and ensuring a secure research environment.

Hazard Identification and Classification

This compound is classified as a toxic substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. Below is a summary of its GHS classification.

Hazard Class Hazard Statement Pictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
alt text
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin
alt text
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled
alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Property Value
Molecular Formula C₅H₅NO
Molecular Weight 95.10 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
CAS Number 20249-16-5

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and storage requirements.

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure during handling.

Protection Type Specific Requirements
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.
Handling Procedures

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Pre-Handling:

  • Thoroughly review the Safety Data Sheet (SDS).

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE.

  • Prepare all necessary equipment and materials to minimize movement and potential for spills.

Handling:

  • Dispense the smallest quantity of the compound necessary for the experiment.

  • Avoid direct contact with skin and eyes.

  • Keep the container tightly sealed when not in use.

  • Do not eat, drink, or smoke in the handling area.

Post-Handling:

  • Decontaminate the work surface with an appropriate cleaning agent.

  • Properly dispose of all contaminated waste, including gloves and disposable PPE, in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response: In the event of a spill, evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, or if you are not equipped to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols and Workflows

The following diagrams illustrate the logical relationships in risk management and the general workflow for handling this compound.

G Risk Management Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS and SOPs B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh/Dispense Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove PPE and Wash Hands G->H

Caption: General experimental workflow for safe handling.

Disposal Considerations

All waste materials containing this compound, including unused product, contaminated consumables, and empty containers, must be collected in a designated and clearly labeled hazardous waste container. Disposal should be carried out through a licensed hazardous waste disposal company. Contact your institution's EHS department for specific procedures. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet. Always prioritize safety and consult with your EHS department for any questions or concerns.

Solubility of 3-Oxocyclobutanecarbonitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile is a versatile building block in medicinal chemistry and drug development, valued for its strained four-membered ring and reactive functional groups. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Predicted Solubility Profile

The solubility of this compound in a range of common organic solvents is predicted based on its chemical structure, which contains both a polar ketone and a nitrile functional group. The following table summarizes the expected qualitative solubility.

SolventClassPredicted SolubilityRationale
Ethanol Polar ProticHighThe hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygen and the nitrogen of the nitrile group of this compound.
Methanol Polar ProticHighSimilar to ethanol, methanol is a small, polar protic solvent capable of strong hydrogen bonding.
Acetone Polar AproticHighAcetone's carbonyl group can engage in dipole-dipole interactions with the ketone and nitrile groups of the solute.
Acetonitrile Polar AproticHighAs a polar aprotic solvent containing a nitrile group, acetonitrile is expected to have strong dipole-dipole interactions with this compound.
Ethyl Acetate Polar AproticModerate to HighEthyl acetate possesses a polar ester group that can interact with the polar functionalities of the solute, though it is less polar than acetone or acetonitrile.
Dichloromethane Polar AproticModerateDichloromethane is a moderately polar solvent and is a good solvent for many organic compounds. It is expected to dissolve this compound through dipole-dipole interactions.[1]
Chloroform Polar AproticModerateSimilar to dichloromethane, chloroform is a moderately polar solvent that can dissolve a variety of organic compounds.
Toluene NonpolarLowToluene is a nonpolar aromatic solvent and is not expected to effectively solvate the polar ketone and nitrile groups of this compound.
Hexane NonpolarLowHexane is a nonpolar aliphatic solvent and is a poor solvent for polar compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from standard laboratory procedures for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature bath or incubator

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial and record the total mass.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a set period (e.g., 10 minutes) every hour for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Record the mass of the filtered solution.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the solvent.

Safety Precautions:

  • This compound and many organic solvents are hazardous. Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Synthesis Workflow of this compound

The synthesis of this compound is a key process for its availability in research and development. The following diagram illustrates a common synthetic route.

SynthesisWorkflow 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid Amide_Formation Amide Formation (e.g., SOCl2, NH4OH) 3-Oxocyclobutanecarboxylic_Acid->Amide_Formation 3-Oxocyclobutane-carboxamide 3-Oxocyclobutane- carboxamide Amide_Formation->3-Oxocyclobutane-carboxamide Dehydration Dehydration (e.g., P2O5 or POCl3) 3-Oxocyclobutane-carboxamide->Dehydration This compound This compound Dehydration->this compound

Caption: Synthetic pathway to this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, which is essential for its practical application in a laboratory setting. While quantitative data remains to be experimentally determined and published, the provided qualitative predictions and the detailed experimental protocol offer a strong starting point for researchers. The visualization of the synthetic workflow further aids in understanding the context of this important chemical intermediate. For precise quantitative applications, it is highly recommended that researchers perform their own solubility determinations using the protocol outlined herein.

References

Spectroscopic Profile of 3-Oxocyclobutanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxocyclobutanecarbonitrile, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally derived spectra in the public domain, this document presents a detailed analysis based on predicted data, characteristic functional group values from established spectroscopic principles, and comparative data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and known spectroscopic ranges for its constituent functional groups.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H1 (methine)3.2 - 3.5Multiplet (m)The proton alpha to both the carbonyl and nitrile groups is expected to be the most downfield due to the combined electron-withdrawing effects.
H2, H4 (methylene)3.0 - 3.4Multiplet (m)The methylene protons adjacent to the carbonyl group are also significantly deshielded.

¹³C NMR (Carbon NMR)

Carbon DesignationPredicted Chemical Shift (δ, ppm)Notes
C=O (carbonyl)> 200Ketone carbonyls typically appear at the low-field end of the spectrum.
C≡N (nitrile)115 - 120The nitrile carbon is characteristically found in this region.
C H-CN (methine)40 - 55The methine carbon is influenced by the adjacent nitrile and carbonyl groups.
C H₂ (methylene)40 - 55The methylene carbons are adjacent to the ketone.
Table 2: Infrared (IR) Spectroscopy Data
Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
C≡N (nitrile)~2250Medium to Strong, SharpThis is a highly diagnostic peak for the nitrile functional group.
C=O (ketone)~1785Strong, SharpThe high wavenumber is characteristic of a ketone in a strained four-membered ring.
C-H (alkane)2850 - 3000Medium to StrongStretching vibrations of the C-H bonds on the cyclobutane ring.
Table 3: Mass Spectrometry (MS) Data
ParameterValueNotes
Molecular FormulaC₅H₅NO
Exact Mass95.0371 g/mol
Predicted Major Fragments (m/z)
95[M]⁺Molecular ion peak, which may be weak or absent in electron ionization (EI) due to facile fragmentation.
67[M - CO]⁺Loss of carbon monoxide is a common fragmentation pathway for cyclic ketones.
66[M - HCN]⁺Loss of hydrogen cyanide is characteristic of nitriles.
41[C₂H₃N]⁺ or [C₃H₅]⁺Possible fragments from ring cleavage.
39[C₃H₃]⁺A common fragment in mass spectrometry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation : A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Data Acquisition :

    • A standard one-pulse sequence is typically used.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Data Acquisition :

    • A proton-decoupled pulse sequence is generally employed to yield a spectrum with a single peak for each unique carbon atom.

    • A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation :

    • Neat (liquid film) : If the compound is a liquid at room temperature, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • KBr Pellet (solid) : If the compound is a solid, a small amount is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method : Electron Ionization (EI) is a common method for generating fragment ions and determining the fragmentation pattern.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected and recorded. For accurate mass measurements and determination of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Peak Positions, Intensities) IR->ProcessIR ProcessMS Process MS Data (m/z Ratios, Fragmentation) MS->ProcessMS Elucidation Structural Confirmation of this compound ProcessNMR->Elucidation ProcessIR->Elucidation ProcessMS->Elucidation

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While the data presented is primarily predictive, it offers a robust starting point for the identification and characterization of this important molecule. Experimental

The Pivotal Role of 3-Oxocyclobutanecarbonitrile as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile, a strained four-membered ring containing both a ketone and a nitrile functional group, has emerged as a critical building block in modern medicinal chemistry. Its unique structural and electronic properties make it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapies. The cyclobutane scaffold can impart desirable pharmacokinetic properties to drug candidates, including metabolic stability and conformational rigidity, which can lead to improved potency and selectivity. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound in the pharmaceutical industry, with a focus on its role in the synthesis of Janus Kinase (JAK) and Anaplastic Lymphoma Kinase (ALK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 3-oxocyclobutane-1-carbonitrile
CAS Number 39599-25-0
Molecular Formula C₅H₅NO
Molecular Weight 95.10 g/mol
Appearance Not specified in provided search results.
Melting Point Not specified in provided search results.
Boiling Point Not specified in provided search results.
Solubility Not specified in provided search results.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common route involves the ozonolysis of 3-methylenecyclobutanecarbonitrile. The precursor, 3-methylenecyclobutanecarbonitrile, can be synthesized from the corresponding carboxylic acid.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

A precursor to this compound is 3-oxocyclobutanecarboxylic acid. Several synthetic routes to this precursor have been reported. One common method involves a cyclization reaction followed by hydrolysis and decarboxylation.[1]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [1]

Step 1: Cyclization

  • In a reaction flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Cool the mixture to -5 °C using an ice bath.

  • Slowly add a solution of diisopropyl malonate in DMF over a period of 3 hours.

  • After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane and continue stirring for another hour.

  • Heat the reaction mixture to 140 °C and maintain this temperature for 4 days.

  • After the reaction is complete, distill off half of the DMF.

  • Cool the mixture to 15 °C and add water.

  • Extract the aqueous layer four times with n-heptane.

  • Dry the combined organic phases and distill under reduced pressure to obtain the crude product.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from Step 1, add water and concentrated hydrochloric acid.

  • Heat the mixture to 75-80 °C and maintain for 30 hours.

  • Increase the temperature to 102-106 °C and maintain for 120 hours.

  • Boil off approximately two-thirds of the solvent.

  • Extract the remaining solution with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate to obtain the crude 3-oxocyclobutanecarboxylic acid.

  • Recrystallize the crude product from dichloromethane and n-heptane to yield the pure product.

Conversion of 3-Oxocyclobutanecarboxylic Acid to this compound

The carboxylic acid can be converted to the corresponding nitrile via a two-step process involving amide formation followed by dehydration.

Experimental Protocol: Synthesis of this compound from 3-Oxocyclobutanecarboxylic Acid

Step 1: Amide Formation

  • Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride dropwise to form the acid chloride.

  • After the reaction is complete, remove the excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.

  • Add an excess of aqueous ammonia solution and stir vigorously for 1-2 hours.

  • Extract the product, 3-oxocyclobutane-1-carboxamide, with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude amide.

Step 2: Dehydration to Nitrile

  • To the crude 3-oxocyclobutane-1-carboxamide, add a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride at 0 °C.

  • Allow the reaction to proceed until completion (monitored by TLC or other suitable methods).

  • Work up the reaction mixture to isolate the crude this compound.

  • Purify the product by column chromatography or distillation.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The predicted ¹H and ¹³C NMR chemical shifts are summarized below.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity
H1 (methine)3.2 - 3.5m
H2, H4 (methylene)3.0 - 3.4m
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
C=O> 200
C≡N115 - 125
C1 (methine)25 - 35
C2, C4 (methylene)50 - 60

Role as a Pharmaceutical Intermediate

This compound is a versatile intermediate in the synthesis of several classes of therapeutic agents, most notably kinase inhibitors. Its rigid cyclobutane core serves as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to high-affinity binding to target proteins.

Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. This compound is a key starting material for the synthesis of substituted 3-aminocyclobutane moieties, which are core fragments of several JAK inhibitors, including Tofacitinib.

The synthesis of the key chiral intermediate for Tofacitinib, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, has been reported through various routes. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic transformation would involve a reductive amination reaction.

Representative Experimental Protocol: Reductive Amination of this compound (Generalized)

  • To a solution of this compound (1.0 eq) and the desired chiral amine (e.g., (R)-tert-butyl 3-aminopiperidine-1-carboxylate, 1.1 eq) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) is added a reducing agent.

  • Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Acetic acid may be used as a catalyst.

  • The reaction mixture is stirred at room temperature for several hours to overnight, until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 3-aminocyclobutanecarbonitrile derivative.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application as Pharmaceutical Intermediate start Commercially Available Precursors step1 Synthesis of 3-Oxocyclobutanecarboxylic Acid start->step1 step2 Amide Formation step1->step2 step3 Dehydration step2->step3 product This compound step3->product intermediate This compound reaction Reductive Amination with Chiral Amine intermediate->reaction chiral_intermediate Chiral 3-Aminocyclobutane Derivative reaction->chiral_intermediate final_drug JAK/ALK Inhibitors (e.g., Tofacitinib, Lorlatinib) chiral_intermediate->final_drug

Caption: General workflow for the synthesis and application of this compound.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines, growth factors, and hormones to transmit information from the cell membrane to the nucleus, leading to gene expression. The pathway consists of three main components: a receptor, Janus kinase (JAK), and Signal Transducer and Activator of Transcription (STAT).

JAK_STAT_pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. JAK Autophosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding P_JAK->Receptor P_JAK->STAT 6. STAT Phosphorylation P_STAT P-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 7. STAT Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. DNA Binding Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->P_JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitor Scaffolds

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[2] this compound serves as a precursor for intermediates in the synthesis of potent ALK inhibitors like Lorlatinib (PF-06463922). The synthesis of Lorlatinib is a complex, multi-step process. While a direct, detailed protocol starting from this compound is not fully elucidated in the provided search results, it is understood that a cyclobutane-containing fragment is a key component of the final macrocyclic structure.

The ALK Signaling Pathway in NSCLC

In NSCLC, the most common ALK aberration is a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in a constitutively active EML4-ALK fusion protein. This fusion protein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[2]

ALK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation AKT AKT PI3K->AKT AKT->Transcription Survival STAT STAT JAK->STAT STAT->Transcription Proliferation & Survival Lorlatinib Lorlatinib (ALK Inhibitor) Lorlatinib->EML4_ALK Inhibits

Caption: The EML4-ALK signaling pathway in NSCLC and the inhibitory action of Lorlatinib.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its utility in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors, is well-established. The synthetic routes to this compound, while multi-stepped, provide access to a key building block for modern drug discovery. The continued exploration of the reactivity of this strained ring system is likely to unveil new applications and further solidify its importance in the development of novel therapeutics. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of the next generation of targeted medicines.

References

An In-depth Technical Guide to 3-Oxocyclobutanecarbonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclobutanecarbonitrile, a versatile four-membered carbocyclic scaffold, has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain and bifunctional nature, possessing both a ketone and a nitrile group, make it a valuable precursor for a diverse array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed examination of its synthetic methodologies, and a summary of its applications in drug discovery and development. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Discovery and History

The explicit discovery and first synthesis of this compound are not well-documented in a single seminal publication. Its history is intrinsically linked to the broader exploration of cyclobutane chemistry, which has been a subject of study for over a century.[1] Early methods for the synthesis of cyclobutanone, the parent structure, were developed by chemists like Nikolai Kischner, who prepared it from cyclobutanecarboxylic acid.[2]

The emergence of this compound as a synthetic intermediate is more recent and appears to be driven by the pharmaceutical industry's interest in its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid, a key component in numerous drug candidates.[3][4] Many of the documented synthetic routes leading to the carboxylic acid proceed through nitrile intermediates, suggesting that the synthesis of this compound was likely developed as a means to access this important pharmaceutical building block. For instance, patents describe the synthesis of unsaturated precursors like 3-methylenecyclobutanecarbonitrile and 3-benzylidene cyclobutanecarbonitrile, which can be subsequently oxidized to afford the target ketone.[5]

Synthetic Methodologies

Several synthetic strategies have been developed to access the this compound core. These methods can be broadly categorized into two main approaches: formation of the cyclobutane ring with the nitrile and ketone functionalities pre-installed or introduced sequentially, and modification of a pre-existing cyclobutane ring.

Ozonolysis of Unsaturated Cyclobutanecarbonitriles

A common and effective method for the preparation of this compound involves the ozonolysis of a carbon-carbon double bond in a precursor molecule. This reaction cleaves the double bond and replaces it with a carbonyl group.[6]

This approach starts with 3-methylenecyclobutanecarbonitrile, which contains an exocyclic double bond. Ozonolysis of this compound, followed by a reductive workup, yields this compound.

Experimental Protocol: Ozonolysis of 3-Methylenecyclobutanecarbonitrile

  • Reaction Setup: A solution of 3-methylenecyclobutanecarbonitrile in a suitable solvent (e.g., dichloromethane, methanol) is prepared in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer. The vessel is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone gas, generated by an ozone generator, is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating the presence of excess ozone, or by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, the excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to quench the ozonide intermediate and form the desired ketone.

  • Purification: The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

An alternative ozonolysis route utilizes 3-benzylidenecyclobutanecarbonitrile as the starting material. This precursor can be synthesized from 3-benzylidenecyclobutanol.[5]

Experimental Protocol: Synthesis of 3-Benzylidenecyclobutanecarbonitrile and Subsequent Ozonolysis

  • Step 1: Synthesis of 3-Benzylidenecyclobutanecarbonitrile:

    • 3-Benzylidenecyclobutanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding tosylate.

    • The tosylate is then displaced with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 3-benzylidenecyclobutanecarbonitrile.[5]

  • Step 2: Ozonolysis:

    • The synthesized 3-benzylidenecyclobutanecarbonitrile is subjected to ozonolysis as described in the protocol for 3-methylenecyclobutanecarbonitrile. The cleavage of the double bond yields this compound and benzaldehyde as a byproduct.

Cyclization Reactions

The construction of the four-membered ring through cyclization is another key strategy.

This method involves the reaction of a 1,3-dihalopropane derivative with a malononitrile derivative to form a cyclobutane ring.

Experimental Protocol: Synthesis of 3,3-Dicyanocyclobutanone and Conversion to 3-Oxocyclobutanecarboxylic Acid

While this route primarily leads to the carboxylic acid, it highlights the formation of a related dinitrile intermediate.[7]

  • Step 1: Synthesis of 1,3-Dibromopropan-2-one: Acetone is brominated to yield 1,3-dibromopropan-2-one.

  • Step 2: Synthesis of 3,3-Dicyanocyclobutanone: 1,3-Dibromopropan-2-one is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a solvent like dimethylformamide (DMF) to yield 3,3-dicyanocyclobutanone.[7]

  • Step 3: Hydrolysis and Decarboxylation: The resulting 3,3-dicyanocyclobutanone can be hydrolyzed and decarboxylated under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.[7] Further conversion to the nitrile would require additional synthetic steps.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its precursors.

PrecursorReagents and ConditionsProductYield (%)Reference
3-Benzylidenecyclobutanol TosylateSodium Cyanide, DMSO, 80-90 °C3-Benzylidenecyclobutanecarbonitrile~90[5]
3-Benzylidenecyclobutanecarbonitrile1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂SThis compoundHigh[5]
1,3-Dibromopropan-2-one, MalononitrileK₂CO₃, TBAB, DMF, 60-90 °C3,3-Dicyanocyclobutanone52-68[7]

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

TechniqueCharacteristic Signals
¹H NMR Signals for the methine proton adjacent to the nitrile group (CH-CN) and the methylene protons of the cyclobutane ring (CH₂). The chemical shifts and multiplicities are dependent on the solvent and spectrometer frequency.
¹³C NMR A signal for the nitrile carbon (C≡N) typically appears in the range of 115-125 ppm. The ketone carbonyl carbon (C=O) will be significantly downfield, often above 200 ppm. Signals for the cyclobutane ring carbons will also be present.
IR A sharp absorption band for the nitrile group (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. A strong absorption for the ketone carbonyl group (C=O) stretching vibration will be present around 1780-1800 cm⁻¹, characteristic of a strained four-membered ring ketone.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (95.10 g/mol ). Fragmentation patterns will be consistent with the structure.

Note: Specific spectral data should be obtained from experimental analysis.

Applications in Synthesis and Drug Development

While 3-oxocyclobutanecarboxylic acid is a widely used pharmaceutical intermediate, this compound also serves as a valuable precursor in organic synthesis. The ketone and nitrile functionalities can be selectively manipulated to introduce a variety of substituents and build molecular complexity.

Precursor to 3-Hydroxycyclobutanecarbonitrile

This compound can be readily reduced to 3-hydroxycyclobutanecarbonitrile, another important building block.[8]

Experimental Protocol: Reduction of this compound [8]

  • Reaction Setup: this compound is dissolved in a protic solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

  • Reduction: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated to yield the crude 3-hydroxycyclobutanecarbonitrile, which can be further purified by distillation or chromatography.

Visualizations

Synthetic Pathways

Synthesis_of_3_Oxocyclobutanecarbonitrile cluster_ozonolysis Ozonolysis Route cluster_cyclization Cyclization Route (related) 3-Methylenecyclobutanecarbonitrile 3-Methylenecyclobutanecarbonitrile 3-Oxocyclobutanecarbonitrile_1 This compound 3-Methylenecyclobutanecarbonitrile->3-Oxocyclobutanecarbonitrile_1 1. O₃ 2. Reductive Workup 3-Benzylidenecyclobutanol 3-Benzylidenecyclobutanol 3-Benzylidenecyclobutanecarbonitrile 3-Benzylidenecyclobutanecarbonitrile 3-Benzylidenecyclobutanol->3-Benzylidenecyclobutanecarbonitrile 1. TsCl, Py 2. NaCN, DMSO 3-Benzylidenecyclobutanecarbonitrile->3-Oxocyclobutanecarbonitrile_1 1. O₃ 2. Reductive Workup 1,3-Dibromopropan-2-one 1,3-Dibromopropan-2-one 3,3-Dicyanocyclobutanone 3,3-Dicyanocyclobutanone 1,3-Dibromopropan-2-one->3,3-Dicyanocyclobutanone Malononitrile Malononitrile Malononitrile->3,3-Dicyanocyclobutanone Base, PTC 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic acid 3,3-Dicyanocyclobutanone->3-Oxocyclobutanecarboxylic_acid H₃O⁺, Δ

Caption: Synthetic routes to this compound.

Application in Synthesis

Application_of_3_Oxocyclobutanecarbonitrile This compound This compound 3-Hydroxycyclobutanecarbonitrile 3-Hydroxycyclobutanecarbonitrile This compound->3-Hydroxycyclobutanecarbonitrile Reduction (e.g., NaBH₄) Pharmaceutical_Scaffolds Pharmaceutical Scaffolds 3-Hydroxycyclobutanecarbonitrile->Pharmaceutical_Scaffolds Further Functionalization

Caption: Application of this compound in synthesis.

Conclusion

This compound stands as a testament to the synthetic utility of strained-ring systems in modern chemistry. While its history is closely tied to the development of its carboxylic acid analogue for pharmaceutical applications, its own unique reactivity and potential as a versatile building block are increasingly recognized. The synthetic methods outlined in this guide, particularly those involving ozonolysis of unsaturated precursors, provide reliable access to this valuable compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of this compound as a key synthetic intermediate is poised to expand, offering chemists a powerful tool for the construction of complex and biologically active molecules.

References

The Underexplored Therapeutic Potential of 3-Oxocyclobutanecarbonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxocyclobutanecarbonitrile scaffold represents a unique and relatively unexplored area in medicinal chemistry. While the broader class of cyclobutane-containing molecules has demonstrated a wide array of biological activities, specific data on derivatives of this compound remains limited in publicly accessible scientific literature. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound class, drawing inferences from related structures and outlining a strategic approach for future research and development.

Inferred Biological Potential from Related Scaffolds

Although direct evidence is scarce, the structural motifs within this compound suggest several promising avenues for therapeutic application. The strained four-membered ring of the cyclobutane core offers a unique three-dimensional geometry that can be exploited for specific binding to biological targets.

Anticancer Activity

The 3-oxocyclobutane moiety is present in various compounds investigated for their antitumor properties. For instance, 3-oxocyclobutanecarboxylic acid, a closely related analogue, is a key intermediate in the synthesis of kinase inhibitors and other antitumor drugs.[1][2] This suggests that the 3-oxocyclobutane core could serve as a pharmacophore for targeting enzymes crucial for cancer cell proliferation and survival.

Enzyme Inhibition

The ketone functional group in the 3-oxocyclobutane ring is a key feature that can participate in interactions with enzyme active sites. A recent study highlighted α-aminocyclobutanone derivatives as micromolar inhibitors of diaminopimelate desuccinylase (DapE), a bacterial enzyme essential for lysine biosynthesis, marking them as potential novel antibiotics.[3] This indicates that the cyclobutanone moiety can act as a warhead for enzyme inhibition, a principle that could be extended to other enzyme families.

Antimicrobial Activity

Natural and synthetic cyclobutane-containing alkaloids have been shown to possess significant antimicrobial and antibacterial activities.[4][5] While the specific contribution of the nitrile group in this context is not yet defined for the this compound scaffold, the nitrile moiety is a common feature in many bioactive molecules and can contribute to target binding and metabolic stability.

A Roadmap for Future Investigation: An Experimental Workflow

Given the nascent stage of research into this compound derivatives, a structured experimental workflow is essential to systematically explore their biological potential. The following diagram outlines a proposed high-level workflow for the initial stages of drug discovery and development for this novel compound class.

experimental_workflow Experimental Workflow for this compound Derivatives cluster_synthesis Chemical Synthesis & Library Development cluster_screening Biological Screening cluster_hit_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization synthesis Synthesis of this compound Core derivatization Derivatization & Library Generation synthesis->derivatization hts High-Throughput Screening (HTS) derivatization->hts phenotypic Phenotypic Screening derivatization->phenotypic dose_response Dose-Response & IC50 Determination hts->dose_response phenotypic->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar mechanism Mechanism of Action (MoA) Studies sar->mechanism admet ADMET Profiling mechanism->admet in_vivo In Vivo Efficacy Studies admet->in_vivo

Caption: A proposed workflow for the discovery and development of bioactive this compound derivatives.

Methodological Considerations for Key Experiments

Due to the absence of specific published protocols for this compound derivatives, this section provides generalized methodologies for key assays that would be pertinent to their evaluation, based on standard practices in drug discovery.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of novel compounds.

  • Cell Culture: Human cancer cell lines (e.g., from different tissue origins) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Bacterial Culture: Bacterial strains (e.g., representative Gram-positive and Gram-negative bacteria) are grown in a suitable broth medium to a specific optical density corresponding to a standardized inoculum.

  • Compound Preparation: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. While direct biological data is currently lacking, the chemical features of this core structure, combined with the known activities of related cyclobutane and cyclobutanone derivatives, strongly suggest promising avenues in anticancer, enzyme inhibition, and antimicrobial research. The successful synthesis of a diverse library of this compound derivatives and their systematic evaluation through the proposed experimental workflow will be crucial in unlocking the therapeutic value of this intriguing chemical space. Future research should focus on establishing robust synthetic routes to a variety of substituted analogues and performing broad biological screening to identify initial lead compounds for further optimization.

References

Methodological & Application

Synthesis of 3-Oxocyclobutanecarbonitrile from 3-Oxocyclobutanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its strained four-membered ring and reactive nitrile group offer unique opportunities for molecular scaffolding and functionalization. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 3-oxocyclobutanecarboxylic acid. The described methodology follows a reliable two-step sequence: the formation of a primary amide intermediate, followed by its dehydration to the target nitrile.

Overall Reaction Scheme

The synthesis proceeds through two distinct chemical transformations:

  • Amide Formation: 3-Oxocyclobutanecarboxylic acid is first converted to its corresponding primary amide, 3-oxocyclobutanecarboxamide. This is achieved via an acid chloride intermediate.

  • Dehydration: The resulting 3-oxocyclobutanecarboxamide is then dehydrated to yield this compound.

Overall Reaction Scheme 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxamide 3-Oxocyclobutanecarboxamide 3-Oxocyclobutanecarboxylic_Acid->3-Oxocyclobutanecarboxamide 1. SOCl₂, cat. DMF 2. NH₄OH This compound This compound 3-Oxocyclobutanecarboxamide->this compound Dehydrating Agent (e.g., P₂O₅)

Caption: Overall synthetic route from 3-oxocyclobutanecarboxylic acid to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutanecarboxamide

This procedure involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by amidation with ammonium hydroxide.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material by IR spectroscopy).

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-oxocyclobutanecarbonyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add a concentrated solution of ammonium hydroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C. A white precipitate will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxamide.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol describes the dehydration of 3-oxocyclobutanecarboxamide using phosphorus pentoxide as the dehydrating agent.

Materials:

  • 3-Oxocyclobutanecarboxamide

  • Phosphorus pentoxide (P₂O₅)

  • Sand

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask, thoroughly mix 3-oxocyclobutanecarboxamide (1.0 eq) with phosphorus pentoxide (1.0-1.5 eq). The use of a solid diluent like sand can aid in mixing and heat transfer.

  • Dehydration and Distillation:

    • Assemble a distillation apparatus with the reaction flask.

    • Heat the mixture gently under vacuum. The product, this compound, will distill as it is formed.

    • Collect the distillate in a cooled receiving flask.

  • Purification:

    • The collected crude nitrile can be further purified by redistillation or column chromatography if necessary.

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification methods.

StepReactantProductReagentsTypical Yield (%)Purity (%)Analytical Method
13-Oxocyclobutanecarboxylic acid3-Oxocyclobutanecarboxamide1. SOCl₂, cat. DMF2. NH₄OH75-85>95¹H NMR, ¹³C NMR, LC-MS
23-OxocyclobutanecarboxamideThis compoundP₂O₅60-70>97¹H NMR, ¹³C NMR, GC-MS

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Dehydration to Nitrile Start_Acid 3-Oxocyclobutanecarboxylic Acid in DCM Add_SOCl2 Add SOCl₂ and cat. DMF at 0°C Start_Acid->Add_SOCl2 Stir_RT_1 Stir at Room Temperature (2-4h) Add_SOCl2->Stir_RT_1 Evaporate_1 Evaporate Solvent and Excess SOCl₂ Stir_RT_1->Evaporate_1 Dissolve_AcylChloride Dissolve Crude Acyl Chloride in DCM Evaporate_1->Dissolve_AcylChloride Add_NH4OH Add conc. NH₄OH at 0°C Dissolve_AcylChloride->Add_NH4OH Stir_RT_2 Stir at Room Temperature (1-2h) Add_NH4OH->Stir_RT_2 Workup_1 Aqueous Workup (H₂O, NaHCO₃, Brine) Stir_RT_2->Workup_1 Dry_Concentrate_1 Dry and Concentrate Workup_1->Dry_Concentrate_1 Purify_Amide Purify 3-Oxocyclobutanecarboxamide Dry_Concentrate_1->Purify_Amide Start_Amide 3-Oxocyclobutanecarboxamide Purify_Amide->Start_Amide Proceed to Step 2 Mix_P2O5 Mix with P₂O₅ Start_Amide->Mix_P2O5 Heat_Distill Heat under Vacuum and Distill Mix_P2O5->Heat_Distill Collect_Nitrile Collect Crude this compound Heat_Distill->Collect_Nitrile Purify_Nitrile Purify Nitrile (Redistillation/Chromatography) Collect_Nitrile->Purify_Nitrile

Caption: Detailed workflow for the two-step synthesis of this compound.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction of the acid chloride with ammonium hydroxide is exothermic. Ensure slow addition and adequate cooling to control the reaction temperature.

  • Phosphorus pentoxide is a powerful dehydrating agent and is corrosive. Avoid contact with skin and moisture.

  • All reactions should be performed in a well-ventilated fume hood.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

Application Notes and Protocols for the Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxycyclobutanecarbonitrile is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical compounds.[1] The stereochemistry of the hydroxyl group is critical, as different stereoisomers can exhibit vastly different pharmacological activities.[1] This document provides detailed protocols for the stereoselective reduction of 3-oxocyclobutanecarbonitrile to afford either specific diastereomers (cis or trans) or enantiomerically enriched 3-hydroxycyclobutanecarbonitrile. Two primary strategies are discussed: diastereoselective reduction using standard hydride reagents and enantioselective reduction using chiral catalysts or biocatalysts.

I. Diastereoselective Reduction to cis-3-Hydroxycyclobutanecarbonitrile

The reduction of this compound with common hydride reagents, such as sodium borohydride, exhibits high diastereoselectivity in favor of the cis-isomer.[2] This selectivity is attributed to the steric hindrance of the cyclobutane ring, which directs the hydride attack to the less hindered face, resulting in the hydroxyl group being on the same side as the nitrile group.[2][3] Lowering the reaction temperature and using a less polar solvent can further enhance this diastereoselectivity.[3][4]

Data Presentation:

Reducing AgentSolventTemperature (°C)Diastereoselectivity (cis:trans)Reference
Sodium BorohydrideMethanol0>90:10[3]

Experimental Protocol: Synthesis of cis-3-Hydroxycyclobutanecarbonitrile [2][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer visible.[5]

  • Work-up:

    • Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-3-hydroxycyclobutanecarbonitrile.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Logical Relationship: Diastereoselective Reduction

This compound This compound cis-3-Hydroxycyclobutanecarbonitrile cis-3-Hydroxycyclobutanecarbonitrile This compound->cis-3-Hydroxycyclobutanecarbonitrile NaBH4, MeOH, 0 °C

Caption: Diastereoselective reduction of this compound to the cis-isomer.

II. Synthesis of trans-3-Hydroxycyclobutanecarbonitrile via Mitsunobu Reaction

The trans-isomer is accessible through a stereochemical inversion of the cis-alcohol using a Mitsunobu reaction.[2] This involves activating the hydroxyl group followed by nucleophilic attack with a carboxylate, leading to an inversion of stereochemistry. Subsequent hydrolysis yields the desired trans-alcohol.[2]

Experimental Workflow: Mitsunobu Inversion

cis-Alcohol cis-Alcohol Intermediate_Ester trans-Ester Intermediate cis-Alcohol->Intermediate_Ester DEAD, PPh3, p-Nitrobenzoic Acid trans-Alcohol trans-Alcohol Intermediate_Ester->trans-Alcohol Hydrolysis

Caption: Workflow for the synthesis of the trans-isomer via Mitsunobu inversion.

III. Enantioselective Reduction of this compound

For applications requiring enantiomerically pure 3-hydroxycyclobutanecarbonitrile, an enantioselective reduction of the prochiral ketone is necessary. Two highly effective methods are the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction.

A. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of ketones to secondary alcohols using a chiral oxazaborolidine catalyst.[1][6][7] This method typically achieves high enantiomeric excess (ee).[6] The reaction is sensitive to moisture, so anhydrous conditions are crucial for optimal results.[4][8]

Data Presentation:

CatalystBorane SourceTemperature (°C)Enantiomeric Excess (ee%)Reference
(S)-Me-CBSBH₃·SMe₂-30 to 0>95%[1][6]

Experimental Protocol: (S)-3-Hydroxycyclobutanecarbonitrile via CBS Reduction [1]

  • Catalyst Preparation: To a flame-dried, nitrogen-purged flask, add a solution of (S)-Me-CBS catalyst (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Borane Complexation: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 - 1.2 equivalents) dropwise to the catalyst solution at room temperature. Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[1]

  • Reaction: Cool the reaction mixture to a low temperature (typically -30°C to 0°C). Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the catalyst solution over a period of 30 minutes.

  • Monitoring: Stir the reaction at the low temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

    • Add 1M HCl to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the enantiomerically enriched alcohol.

Signaling Pathway: CBS Reduction Mechanism

cluster_0 Catalyst Activation cluster_1 Ketone Reduction CBS_Catalyst CBS Catalyst Active_Complex Active Catalyst-Borane Complex CBS_Catalyst->Active_Complex Borane BH3 Borane->Active_Complex Transition_State Six-membered Transition State Active_Complex->Transition_State Ketone This compound Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol Chiral 3-Hydroxycyclobutanecarbonitrile Product_Complex->Chiral_Alcohol Work-up

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

B. Biocatalytic Reduction

Biocatalytic reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer a green and highly selective alternative to chemical methods.[1][9] These reactions are typically performed in aqueous buffer solutions under mild conditions and can provide high enantioselectivity.[9] A cofactor such as NADPH or NADH is required, and a cofactor regeneration system is often employed for economic viability.[1]

Experimental Protocol: Enzymatic Reduction [1]

  • Reaction Mixture Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Substrate Addition: To the buffer, add this compound to the desired concentration (e.g., 10-50 mM).

  • Cofactor and Regeneration System: Add the cofactor, NADPH or NADH (typically 1-2 mol% relative to the substrate). For cofactor regeneration, add a suitable system, such as glucose and glucose dehydrogenase (GDH).

  • Enzyme Addition: Initiate the reaction by adding the ketoreductase enzyme.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by HPLC or GC.

  • Work-up:

    • Once the reaction is complete, saturate the aqueous solution with NaCl.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Experimental Workflow: Biocatalytic Reduction

Start Prepare Buffer Solution Add_Substrate Add this compound Start->Add_Substrate Add_Cofactor Add Cofactor (NADH/NADPH) & Regeneration System Add_Substrate->Add_Cofactor Add_Enzyme Add Ketoreductase (KRED) Add_Cofactor->Add_Enzyme Incubate Incubate at Controlled Temperature and pH Add_Enzyme->Incubate Monitor Monitor Reaction Progress (HPLC/GC) Incubate->Monitor Workup Work-up and Extraction Monitor->Workup Purify Purification Workup->Purify

Caption: General workflow for the biocatalytic reduction of this compound.

References

Application Notes and Protocols for the Corey-Bakshi-Shibata (CBS) Reduction of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely utilized method for achieving this transformation with high levels of enantioselectivity.[1][2] This method employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction of a ketone by a borane reagent.[1]

3-Hydroxycyclobutanecarbonitrile is a valuable chiral building block in medicinal chemistry, offering a rigid scaffold with versatile functional groups for further synthetic elaboration. The asymmetric synthesis of this compound, primarily through the enantioselective reduction of 3-oxocyclobutanecarbonitrile, is of significant interest. This document provides detailed application notes and experimental protocols for the CBS reduction of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the CBS reduction of this compound using commercially available CBS catalysts. The data is based on typical results for the reduction of cyclic ketones and may require optimization for this specific substrate.[3]

CatalystProduct EnantiomerExpected Yield (%)Expected Enantiomeric Excess (e.e.) (%)
(S)-2-Methyl-CBS-oxazaborolidine(R)-3-hydroxycyclobutanecarbonitrile>90>95
(R)-2-Methyl-CBS-oxazaborolidine(S)-3-hydroxycyclobutanecarbonitrile>90>95

Key Reaction Parameters and Optimization

Several factors can influence the yield and enantioselectivity of the CBS reduction:

  • Temperature: Lower reaction temperatures, typically between -30°C and 0°C, generally lead to higher enantiomeric excesses.[1][3]

  • Catalyst Purity: The purity of the CBS catalyst is crucial for achieving high enantioselectivity.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used to prevent quenching of the borane reagent and catalyst deactivation.

  • Borane Source: Borane-dimethyl sulfide complex (BH₃·SMe₂) and borane-tetrahydrofuran complex (BH₃·THF) are common borane sources for this reaction.[2][3]

Experimental Protocols

Protocol 1: Synthesis of the Precursor, this compound

The starting material, this compound, can be prepared from 3-oxocyclobutanecarboxylic acid via a two-step procedure involving amide formation followed by dehydration.[3]

Step 1: Amide Formation

  • Dissolve 3-oxocyclobutanecarboxylic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride or thionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0°C.

  • Slowly add an excess of aqueous ammonia solution to the stirred mixture.

  • Stir vigorously for 1-2 hours at 0°C.

  • Extract the product, 3-oxocyclobutane-1-carboxamide, with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Dehydration to Nitrile

  • To the crude 3-oxocyclobutane-1-carboxamide, add a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride at 0°C under an inert atmosphere.

  • Stir the reaction at 0°C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, this compound, with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or distillation.

Protocol 2: CBS Reduction of this compound

This protocol describes the enantioselective reduction of this compound to either (R)- or (S)-3-hydroxycyclobutanecarbonitrile using the corresponding (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst.[3]

Materials:

  • This compound

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.6 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a stirred solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of borane-dimethyl sulfide complex (0.6 equivalents) dropwise at room temperature.

  • Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

  • Cool the reaction mixture to a low temperature (typically -30°C to 0°C).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the catalyst solution over a period of 30 minutes.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC, typically 1-2 hours).

  • Quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-hydroxycyclobutanecarbonitrile by column chromatography on silica gel.

Visualizations

CBS_Reduction_Mechanism cluster_reactants Reactants cluster_intermediate Catalyst Activation & Coordination cluster_transition_state Stereodetermining Step cluster_products Products Ketone This compound Coordinated_Ketone Coordinated Ketone Intermediate Ketone->Coordinated_Ketone CBS_Catalyst (S)-CBS Catalyst Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Borane BH3•SMe2 Borane->Activated_Complex Activated_Complex->Coordinated_Ketone Transition_State Six-Membered Transition State Coordinated_Ketone->Transition_State Hydride Transfer Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Final_Product (R)-3-Hydroxy- cyclobutanecarbonitrile Product_Complex->Final_Product Workup

Caption: Mechanism of the CBS Reduction.

Experimental_Workflow start Start: Anhydrous THF under Inert Atmosphere step1 1. Add CBS Catalyst and Borane-DMS Complex start->step1 step2 2. Stir for 10-15 min at RT (Catalyst Activation) step1->step2 step3 3. Cool to -30°C to 0°C step2->step3 step4 4. Add this compound Solution Dropwise step3->step4 step5 5. Stir for 1-2 hours (Monitor by TLC) step4->step5 step6 6. Quench with Methanol step5->step6 step7 7. Aqueous Workup (HCl, NaHCO3, Brine) step6->step7 step8 8. Dry, Concentrate, and Purify (Column Chromatography) step7->step8 end Final Product: (R)- or (S)-3-Hydroxycyclobutanecarbonitrile step8->end

Caption: Experimental Workflow for CBS Reduction.

References

Application Notes and Protocols for the Enzymatic Reduction of 3-Oxocyclobutanecarbonitrile using Ketoreductases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern pharmaceutical synthesis. Chiral 3-hydroxycyclobutanecarbonitrile is a valuable building block for various therapeutic agents, and its stereochemistry is critical for biological activity. Biocatalytic reduction using ketoreductases (KREDs) offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for the synthesis of enantiomerically pure 3-hydroxycyclobutanecarbonitrile. This document provides detailed application notes and protocols for the screening and application of ketoreductases for the asymmetric reduction of 3-oxocyclobutanecarbonitrile.

Screening of Ketoreductases for the Reduction of this compound

The selection of an appropriate ketoreductase is crucial for achieving high conversion and enantioselectivity. Commercially available KRED screening kits, such as those from Codexis or Prozomix, offer a diverse panel of engineered and wild-type enzymes with a broad range of activities and stereoselectivities.[1][2]

Experimental Workflow for KRED Screening

KRED_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_kred Dispense KREDs reaction_setup Set up Reactions prep_kred->reaction_setup prep_substrate Prepare Substrate Stock prep_substrate->reaction_setup prep_cofactor Prepare Cofactor Regeneration Mix prep_cofactor->reaction_setup incubation Incubate reaction_setup->incubation workup Work-up/ Extraction incubation->workup analysis Chiral GC/HPLC Analysis workup->analysis results Determine Conversion & Enantiomeric Excess analysis->results Cofactor_Regeneration cluster_kred KRED Catalyzed Reduction cluster_regen Cofactor Regeneration Ketone This compound Alcohol 3-Hydroxycyclobutanecarbonitrile Ketone->Alcohol Reduction KRED KRED Ketone->KRED NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADPH->KRED NADP->NADPH Reduction KRED->Alcohol KRED->NADP Isopropanol Isopropanol Isopropanol->NADP Acetone Acetone Isopropanol->Acetone Oxidation Acetone->NADPH GDH GDH Glucose Glucose Glucose->NADP Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Gluconolactone->NADPH

References

Synthesis of 3-Oxocyclobutanecarbonitrile: A Detailed Guide to Reaction Conditions and Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of 3-oxocyclobutanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The primary focus is on the prevalent synthetic routes, which typically involve the formation of a 3-oxocyclobutanecarboxylic acid precursor, followed by its conversion to the target nitrile. This guide presents a comparative summary of reaction conditions, catalysts, and yields, alongside step-by-step experimental procedures.

I. Synthetic Strategies and Key Intermediates

The synthesis of this compound is most commonly achieved through a two-stage process:

  • Formation of 3-Oxocyclobutanecarboxylic Acid: Several methods exist for the synthesis of this key precursor. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

  • Conversion to this compound: This transformation is typically accomplished via the formation of an intermediate carboxamide, which is subsequently dehydrated to yield the final nitrile product.

II. Comparative Data of Synthetic Protocols

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its carboxylic acid precursor.

Table 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

MethodStarting MaterialsKey Reagents & CatalystsSolventReaction TimeTemperature (°C)YieldPurityReference
1 Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropanePotassium tert-butoxide, Concentrated HClDMF, WaterCyclization: 4 days; Hydrolysis: ~152 hoursCyclization: -5 to 140; Hydrolysis: 75 to 106Not specifiedNot specified[1][2][3]
2 Acetone, Bromine, MalononitrileSodium iodide (activator), Tetrabutylammonium bromide (phase transfer catalyst), Potassium carbonateEthanol, DMF, Toluene, WaterThree steps, total time not specifiedStep 1: Room temp.; Step 2: 60-90; Step 3: 70-10052-68%99-99.2%[4]
3 3-Benzal cyclobutanolOzone, Sodium cyanideDichloromethane, DMSONot specifiedOzonolysis: -60; Cyanation: 80Ozonolysis: 78%Not specified[5]

Table 2: Conversion of 3-Oxocyclobutanecarboxylic Acid to this compound

StepReagentsSolventReaction TimeTemperature (°C)Intermediate/ProductReference
Amide Formation Oxalyl chloride or Thionyl chloride, Aqueous ammoniaDichloromethane1-2 hours03-Oxocyclobutane-1-carboxamide[1]
Dehydration Not specified in detailNot specified in detailNot specified in detailNot specified in detailThis compound[1]

III. Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Diisopropyl Malonate[1][2][3]

This protocol involves a cyclization reaction followed by hydrolysis.

Step 1: Cyclization

  • In a suitable reaction flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Cool the mixture to -5°C in an ice bath.

  • Slowly add a solution of diisopropyl malonate in DMF to the cooled mixture over approximately 3 hours.

  • After the addition is complete, allow the reaction to warm to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane and stir for an additional hour.

  • Heat the reaction mixture to 130-140°C and maintain this temperature for 4 days.

  • After the reaction, evaporate a portion of the DMF, cool the mixture, and add water.

  • Extract the aqueous solution with n-heptane.

  • Dry the combined organic layers and concentrate under reduced pressure to yield the crude cyclization product.

Step 2: Hydrolysis

  • To the crude product from Step 1, add water and concentrated hydrochloric acid.

  • Heat the mixture to 75-80°C and maintain for approximately 30-32 hours.

  • Increase the temperature to 102-106°C and maintain for about 120 hours.

  • After cooling, extract the aqueous solution with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-oxocyclobutanecarboxylic acid.

  • Purify the crude product by recrystallization from dichloromethane and n-heptane.

Protocol 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid using a Phase Transfer Catalyst[4]

This protocol is a three-step process starting from acetone.

Step 1: Synthesis of 1,3-dibromoacetone

  • React acetone and bromine in ethanol at room temperature for 10-16 hours.

  • After the reaction, remove the ethanol, excess acetone, and generated hydrogen bromide by evaporation to obtain 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-dicyanocyclobutanone

  • In DMF, using sodium iodide as an activator and tetrabutylammonium bromide as a phase-transfer catalyst, react malononitrile with 1,3-dibromoacetone in the presence of potassium carbonate.

  • The reaction is stirred at 60-90°C for 16-24 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is washed with water and extracted with toluene.

  • The toluene layer is washed, dried, and concentrated. The crude product is purified by distillation to give 3,3-dicyanocyclobutanone.

Step 3: Hydrolysis to 3-oxocyclobutanecarboxylic acid

  • Disperse 3,3-dicyanocyclobutanone in a 1-6M hydrochloric acid solution.

  • Reflux the mixture at 70-100°C for 16-24 hours.

  • After the reaction, evaporate to dryness. The residue is taken up in toluene, washed with water, dried, and concentrated to give the crude product.

  • Recrystallize the crude 3-oxocyclobutanecarboxylic acid from methyl tertiary butyl ether to obtain the pure product.

Protocol 3: Conversion of 3-Oxocyclobutanecarboxylic Acid to this compound[1]

This protocol details the conversion of the carboxylic acid to the nitrile via an amide intermediate.

Step 1: Amide Formation

  • Dissolve 3-oxocyclobutanecarboxylic acid in dichloromethane.

  • Cool the solution to 0°C and add oxalyl chloride or thionyl chloride dropwise to form the acid chloride.

  • Once the reaction is complete, remove the excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and add an excess of aqueous ammonia solution at 0°C.

  • Stir the mixture vigorously for 1-2 hours.

  • Extract the product, 3-oxocyclobutane-1-carboxamide, with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude amide.

Step 2: Dehydration to Nitrile

  • The crude 3-oxocyclobutane-1-carboxamide is then subjected to dehydration using a suitable dehydrating agent to yield this compound. The specific dehydrating agent and conditions were not detailed in the provided source. Common dehydrating agents for this transformation include phosphorus pentoxide, trifluoroacetic anhydride, or Burgess reagent.

IV. Visualized Workflows

Synthesis_Workflow_1 start1 Diisopropyl malonate + 2,2-dimethoxy-1,3-dibromopropane cyclization Cyclization (KOtBu, DMF, -5 to 140°C, 4 days) start1->cyclization hydrolysis Hydrolysis (conc. HCl, H2O, 75-106°C, ~152h) cyclization->hydrolysis product1 3-Oxocyclobutanecarboxylic Acid hydrolysis->product1

Caption: Workflow for the synthesis of 3-Oxocyclobutanecarboxylic Acid from Diisopropyl malonate.

Synthesis_Workflow_2 start3 3-Oxocyclobutanecarboxylic Acid amide_formation Amide Formation (Oxalyl chloride, NH3(aq), 0°C) start3->amide_formation intermediate_amide 3-Oxocyclobutane-1-carboxamide amide_formation->intermediate_amide dehydration Dehydration intermediate_amide->dehydration product3 This compound dehydration->product3

Caption: Workflow for the conversion of 3-Oxocyclobutanecarboxylic Acid to this compound.

V. Conclusion

The synthesis of this compound is a multi-step process with the synthesis of the 3-oxocyclobutanecarboxylic acid precursor being the most critical and variable stage. The choice between the different synthetic routes for the precursor will depend on factors such as starting material availability, desired scale, and safety considerations. The subsequent conversion to the nitrile is a more standardized procedure. The provided protocols and comparative data offer a solid foundation for researchers to select and optimize the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxocyclobutanecarbonitrile is a key building block in medicinal chemistry, valued for its rigid four-membered ring and versatile functional groups. This structure serves as a valuable scaffold in the synthesis of novel therapeutic agents. The increasing demand for this intermediate necessitates robust and scalable synthetic methods suitable for kilogram-scale production. This document provides a detailed two-stage protocol for the large-scale synthesis of this compound, commencing from readily available starting materials. The first stage details the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid, followed by its conversion to the target nitrile.

Stage 1: Large-Scale Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from established patent literature, outlining a robust method for producing the carboxylic acid precursor on a large scale.[1][2]

Experimental Protocol

Step 1.1: Cyclization

  • Reactor Setup: Into a 1500L reactor, add 550 kg of N,N-dimethylformamide (DMF) and 225 kg of potassium tert-butoxide.[2]

  • Cooling: Stir the mixture and cool to -5°C using an ice bath.[2]

  • Addition of Diisopropyl Malonate: Over a period of 3 hours, slowly add a solution of 350 kg of diisopropyl malonate dissolved in 250 kg of DMF, maintaining the temperature at -5°C.[2]

  • Warming and Second Addition: After the addition is complete, warm the reaction mixture to 20°C and stir for 1 hour. Subsequently, add 234 kg of 2,2-dimethoxy-1,3-dibromopropane and stir for an additional hour.[2]

  • Heating: Heat the reaction mixture to 130°C and maintain this temperature for 85 hours.[2]

  • Work-up: After the reaction, evaporate the majority of the DMF. Cool the residue to 15°C and add 300 kg of water, stirring to ensure homogeneity.[2]

  • Extraction: Perform extraction three times using 300 L of n-heptane for each extraction.[2]

  • Purification: Dry the combined organic phases and distill under reduced pressure to obtain the cyclized product.[2]

Step 1.2: Hydrolysis and Decarboxylation

  • Reactor Setup: In a 2000L reactor, add the 295 kg of the product obtained from the previous step, followed by 450 kg of water and 450 kg of concentrated hydrochloric acid while stirring.[2]

  • First Heating Stage: Heat the mixture to a temperature range of 75-80°C and maintain for 32 hours.[2]

  • Second Heating Stage: Increase the temperature to 102-106°C and maintain for 120 hours.[2]

  • Solvent Removal and Extraction: After the reaction is complete, evaporate one-third of the solvent. Extract the remaining solution with dichloromethane.[2]

  • Final Product Isolation: Dry the organic phase over anhydrous sodium sulfate, concentrate, and recrystallize the crude product from dichloromethane and n-heptane to yield 3-oxocyclobutanecarboxylic acid.[1][2]

Quantitative Data Summary for Stage 1

ParameterValueReference
Step 1.1: Cyclization
DMF (Initial)550 kg[2]
Potassium tert-butoxide225 kg[2]
Diisopropyl malonate350 kg[2]
DMF (for malonate solution)250 kg[2]
2,2-dimethoxy-1,3-dibromopropane234 kg[2]
Reaction Temperature (Cyclization)130°C[2]
Reaction Time (Cyclization)85 hours[2]
Product Yield (Cyclized Intermediate)295 kg[2]
Step 1.2: Hydrolysis
Water450 kg[2]
Concentrated Hydrochloric Acid450 kg[2]
Reaction Temperature (Stage 1)75-80°C[2]
Reaction Time (Stage 1)32 hours[2]
Reaction Temperature (Stage 2)102-106°C[2]
Reaction Time (Stage 2)120 hours[2]

Synthesis Workflow for 3-Oxocyclobutanecarboxylic Acid

G cluster_cyclization Step 1.1: Cyclization cluster_hydrolysis Step 1.2: Hydrolysis & Decarboxylation A 1. Add DMF and Potassium tert-butoxide to reactor B 2. Cool to -5°C A->B C 3. Add Diisopropyl malonate in DMF B->C D 4. Warm to 20°C and add 2,2-dimethoxy-1,3-dibromopropane C->D E 5. Heat to 130°C for 85 hours D->E F 6. Work-up and extract with n-heptane E->F G 7. Purify by distillation F->G H 1. Add cyclized product, water, and conc. HCl to reactor G->H Cyclized Intermediate I 2. Heat at 75-80°C for 32 hours H->I J 3. Heat at 102-106°C for 120 hours I->J K 4. Evaporate solvent and extract with dichloromethane J->K L 5. Isolate 3-Oxocyclobutanecarboxylic Acid K->L

Caption: Workflow for the large-scale synthesis of 3-Oxocyclobutanecarboxylic Acid.

Stage 2: Conversion to this compound

This protocol details the conversion of the carboxylic acid to the final nitrile product via an amide intermediate.

Experimental Protocol

Step 2.1: Amide Formation

  • Acid Chloride Formation: Dissolve the 3-oxocyclobutanecarboxylic acid in a suitable solvent such as dichloromethane. At 0°C, add oxalyl chloride or thionyl chloride dropwise to form the acid chloride.

  • Reagent Removal: Once the reaction is complete, remove the excess reagent under reduced pressure.

  • Amination: Dissolve the crude acid chloride in an anhydrous solvent and add an excess of aqueous ammonia solution at 0°C. Stir the mixture vigorously for 1-2 hours to form 3-oxocyclobutane-1-carboxamide.

Step 2.2: Dehydration to Nitrile

  • Reaction Setup: In a suitable reactor, add the 3-oxocyclobutane-1-carboxamide.

  • Dehydrating Agent: Add a dehydrating agent such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride.

  • Reaction Conditions: The reaction is typically heated in an appropriate solvent until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching, extraction, and subsequent purification by distillation or chromatography to yield this compound.

Quantitative Data Summary for Stage 2

ParameterValueReference
Step 2.1: Amide Formation
Starting Material3-Oxocyclobutanecarboxylic Acid
ReagentsOxalyl chloride or Thionyl chloride, Aqueous Ammonia
Temperature (Acid Chloride Formation)0°C
Temperature (Amination)0°C
Reaction Time (Amination)1-2 hours
Step 2.2: Dehydration
Starting Material3-oxocyclobutane-1-carboxamide
Dehydrating Agents (Examples)P₂O₅, SOCl₂, Cyanuric Chloride

Conversion Pathway

G A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutanoyl Chloride A->B + Oxalyl Chloride / Thionyl Chloride (Dichloromethane, 0°C) C 3-Oxocyclobutane-1-carboxamide B->C + Aqueous Ammonia (Anhydrous Solvent, 0°C) D This compound C->D + Dehydrating Agent (Heat)

Caption: Reaction pathway for the conversion of 3-Oxocyclobutanecarboxylic Acid to this compound.

References

Application Notes: The Synthesis of Tofacitinib and the Role of Cyanoacetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[1][2] By blocking these signaling pathways, Tofacitinib modulates the immune response, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][3] The synthesis of Tofacitinib involves the coupling of two key fragments: a pyrrolo[2,3-d]pyrimidine core and a chiral 3-amino-4-methylpiperidine side chain. The final step of the synthesis is the installation of a 3-oxopropanenitrile moiety onto the piperidine nitrogen. While various reagents can be considered for this acylation, the most prominently documented and industrially applied methods utilize ethyl cyanoacetate or related derivatives.

This document provides a detailed overview of the final step in Tofacitinib synthesis, focusing on the established protocols, and discusses the chemical context of related building blocks like 3-Oxocyclobutanecarbonitrile in medicinal chemistry.

Tofacitinib's Mechanism of Action: JAK-STAT Pathway Inhibition

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to gene transcription and subsequent cellular responses like inflammation and immune cell proliferation. Tofacitinib's inhibition of JAK1 and JAK3 effectively dampens this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associated Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active) Dimer STAT-P Dimer STAT_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Gene Gene Transcription (Inflammation) DNA->Gene 6. Binds to DNA Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthetic Application: Acylation of the Piperidine Moiety

The final step in the synthesis of Tofacitinib is the acylation of the secondary amine on the piperidine ring of the advanced intermediate, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, with a cyanoacetyl group.

Standard Synthetic Route using Ethyl Cyanoacetate

The most common and industrially scalable method involves a condensation reaction between the Tofacitinib precursor amine and ethyl cyanoacetate.[2][4][5] This reaction is typically catalyzed by a non-nucleophilic base.

Synthesis_Workflow A Intermediate: (3R,4R)-N-Methyl-N-(4-methyl piperidin-3-yl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine E Reaction: Condensation A->E B Reagent: Ethyl Cyanoacetate B->E C Catalyst: DBU (or other base) C->E catalysis D Solvent: Methanol / n-Butanol D->E medium F Product: Tofacitinib (Free Base) E->F G Final Step: Salt Formation with Citric Acid F->G H Final Product: Tofacitinib Citrate G->H

Caption: Workflow for the final acylation step in Tofacitinib synthesis.

Quantitative Data from Literature

The reaction conditions for the final condensation step have been optimized to achieve high yields and purity, as summarized below.

Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DBUn-Butanol90 - 100Not Specified>90[4]
DBUMethanolReflux1290[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)MethanolNot SpecifiedNot SpecifiedHigh[5]

Experimental Protocols

Protocol 1: Synthesis of Tofacitinib Free Base via Condensation with Ethyl Cyanoacetate

This protocol is based on established literature procedures.[4][5]

Materials:

  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

  • Ethyl cyanoacetate (1.5 - 2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 - 1.0 eq)

  • Methanol or n-Butanol

  • Citric Acid

  • Ethanol/Water mixture

Procedure:

  • To a stirred solution of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in methanol (or n-butanol), add ethyl cyanoacetate.

  • Add DBU to the reaction mixture.

  • Heat the mixture to reflux (for methanol) or 90-100°C (for n-butanol) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to allow for product precipitation.

  • Filter the solid product, wash with cold methanol, and dry under vacuum to yield Tofacitinib free base.

Protocol 2: Formation of Tofacitinib Citrate

Procedure:

  • Dissolve the Tofacitinib free base in a suitable solvent mixture, such as ethanol/water (e.g., 7:1 v/v).[5]

  • Heat the solution to reflux (approximately 80°C).

  • Separately, dissolve citric acid (1.0 - 1.2 eq) in the same solvent mixture.

  • Slowly add the citric acid solution to the refluxing Tofacitinib solution.

  • After the addition is complete, cool the mixture slowly to 15-20°C to induce crystallization.

  • Filter the resulting solid, wash with ethanol, and dry under vacuum to obtain Tofacitinib citrate as a stable, crystalline solid.

Discussion on this compound

While the direct use of this compound in the synthesis of Tofacitinib is not documented in major patents or publications, this molecule is a valuable and reactive building block in medicinal chemistry. Its utility stems from the strained four-membered ring, which can undergo nucleophilic ring-opening reactions.

3-Oxocyclobutanecarboxylic acid, a closely related compound, is cited as a key intermediate for various pharmaceutical agents, including JAK inhibitors.[6][7] It is plausible that this compound could serve a similar role. In a hypothetical scenario, the piperidine amine from the Tofacitinib precursor could act as a nucleophile, attacking the carbonyl carbon of this compound. This would lead to the opening of the cyclobutane ring to form the desired 3-oxopropanenitrile adduct. However, this route would require significant process development to control regioselectivity and byproducts and remains a theoretical alternative to the well-established cyanoacetate condensation method.

The synthesis of Tofacitinib is a well-refined process, with the final acylation step being efficiently achieved through the condensation of the advanced piperidine intermediate with ethyl cyanoacetate. This method is high-yielding, scalable, and robust. While alternative reagents like this compound represent interesting chemical tools due to their inherent reactivity, the established protocols provide the most reliable and documented path for the production of this important JAK inhibitor. The information and protocols provided herein are intended for research and development professionals aiming to understand and apply the synthesis of Tofacitinib.

References

Application Notes and Protocols for the Purification of 3-Oxocyclobutanecarbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarbonitrile is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of pharmaceutical compounds. The purity of this intermediate is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This document provides detailed application notes and experimental protocols for the recrystallization of this compound, designed to guide researchers in achieving high-purity material.

The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[2]

Understanding Potential Impurities

The nature of impurities in a sample of this compound will largely depend on its synthetic route. A common precursor for its synthesis is 3-oxocyclobutanecarboxylic acid.[4] Therefore, unreacted starting materials, reagents, and byproducts from the nitrile formation reaction are potential impurities. For instance, if the nitrile is prepared from the corresponding carboxylic acid via an amide intermediate, residual amide or dehydrating agent byproducts could be present. If synthesized from a halo-precursor and a cyanide salt, unreacted halide and inorganic salts may be present.[5] Understanding the potential impurities is crucial for selecting an appropriate purification strategy.

Solvent Selection for Recrystallization

The choice of solvent is the most critical step in developing a successful recrystallization protocol.[3] this compound possesses two polar functional groups: a ketone and a nitrile. This molecular structure suggests that it will be more soluble in polar solvents than in non-polar solvents, following the "like dissolves like" principle.[6]

A systematic solvent screening is recommended to identify the optimal solvent or solvent mixture. The ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant increase in solubility with temperature.

Qualitative Solubility Profile

Based on the polarity of this compound and general principles of solubility, a qualitative solubility profile in common laboratory solvents can be predicted. This information serves as a starting point for experimental solvent screening.

Solvent ClassificationExamplesPredicted Solubility of this compound
Polar Protic Water, Methanol, EthanolHigh to moderate solubility, potentially a good candidate for single-solvent or mixed-solvent recrystallization.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHigh to moderate solubility, likely good solvents for dissolving the compound. May require an anti-solvent for precipitation.
Less Polar Dichloromethane, Methyl Tertiary Butyl EtherModerate to low solubility, potentially suitable as part of a mixed-solvent system.
Non-Polar Toluene, Hexane, HeptaneLow to negligible solubility, likely to be effective as anti-solvents.

Experimental Protocols

The following protocols provide detailed methodologies for the recrystallization of this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed at all times, especially when working with flammable organic solvents.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found to have a high-temperature coefficient of solubility for the compound.

Methodology:

  • Solvent Screening:

    • Place a small amount (approx. 50 mg) of crude this compound into several test tubes.

    • Add a few drops of a single test solvent (e.g., isopropanol, ethanol, water) to each tube at room temperature and observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

    • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • The ideal solvent will show low solubility at room temperature and high solubility upon heating, with good crystal recovery upon cooling.

  • Recrystallization Procedure:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.

    • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

    • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). A dichloromethane and n-heptane mixture has been used for the recrystallization of the related 3-oxocyclobutanecarboxylic acid.[7]

Methodology:

  • Solvent System Selection:

    • Identify a "solvent" in which this compound is readily soluble at room temperature (e.g., dichloromethane, acetone, ethyl acetate).

    • Identify an "anti-solvent" that is miscible with the "solvent" but in which this compound is insoluble (e.g., hexane, heptane, water).

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimum amount of the "solvent" at room temperature or with gentle heating.

    • If necessary, treat with activated charcoal and perform a hot gravity filtration as described in Protocol 1.

    • Slowly add the "anti-solvent" dropwise to the warm solution with swirling until a faint turbidity (cloudiness) persists.

    • Add a few drops of the "solvent" back to the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture (in the same proportion), and dry.

Data Presentation

The following table summarizes the expected outcomes of a solvent screening for the recrystallization of this compound. This data should be determined experimentally for the specific batch of crude material.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingRecommended Method
WaterLowModerateYesSingle-Solvent
EthanolModerateHighYes (potentially low yield)Single-Solvent or Mixed-Solvent
IsopropanolLowHighYesSingle-Solvent
AcetoneHighHighNoSolvent for Mixed-Solvent System
Ethyl AcetateHighHighNoSolvent for Mixed-Solvent System
DichloromethaneHighHighNoSolvent for Mixed-Solvent System
TolueneLowModerateYesSingle-Solvent
Hexane/HeptaneInsolubleInsolubleN/AAnti-solvent for Mixed-Solvent System

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the described recrystallization protocols.

Single_Solvent_Recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (optional for colored impurities) dissolve->charcoal hot_filter Hot gravity filtration (if solids present) dissolve->hot_filter if no colored impurities cool Slow cooling to room temperature charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Workflow for Single-Solvent Recrystallization.

Mixed_Solvent_Recrystallization start Crude this compound dissolve Dissolve in minimum 'solvent' start->dissolve add_antisolvent Add 'anti-solvent' to turbidity dissolve->add_antisolvent clarify Add 'solvent' to clarify add_antisolvent->clarify cool Slow cooling to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent mixture vac_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxocyclobutanecarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues Related to Starting Materials and Reagents

Question 1: My yield is low starting from the [2+2] cycloaddition of allene and acrylonitrile. What are the potential causes and solutions?

Low yields in the [2+2] cycloaddition to form the precursor 3-methylenecyclobutanecarbonitrile can be attributed to several factors:

  • Side Reactions: Allene can undergo self-polymerization or react with more than one molecule of acrylonitrile. Acrylonitrile can also polymerize.

  • Reaction Conditions: Temperature and pressure are critical. The reaction often requires elevated temperatures, but excessive heat can promote polymerization.

  • Purity of Reagents: Impurities in allene or acrylonitrile can inhibit the reaction or lead to undesired byproducts. Ensure reagents are freshly distilled or obtained from a reliable source.

Troubleshooting Steps:

  • Optimize Temperature: Carefully control the reaction temperature. Start with the reported optimal temperature and adjust in small increments.

  • Use of a Lewis Acid Catalyst: Some literature suggests that Lewis acids can promote the desired [2+2] cycloaddition and may reduce side reactions.[1]

  • Monitor for Polymerization: If the reaction mixture becomes viscous, polymerization is likely occurring. Consider lowering the temperature or using an inhibitor for radical polymerization if applicable.

  • Purify Reagents: Distill both allene and acrylonitrile immediately before use.

II. Troubleshooting the Ozonolysis Step

Question 2: I am getting a complex mixture of products after the ozonolysis of 3-methylenecyclobutanecarbonitrile. How can I improve the selectivity for this compound?

A complex product mixture from ozonolysis often indicates incomplete reaction or undesired side reactions.

  • Incomplete Reaction: Insufficient ozone will leave unreacted starting material, complicating purification.

  • Over-oxidation: Using an oxidative workup (e.g., with hydrogen peroxide) instead of a reductive workup will oxidize the desired ketone to a carboxylic acid.

  • Side Reactions of the Ozonide: The intermediate ozonide can undergo alternative rearrangements or reactions if not properly worked up.

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction for the disappearance of the starting material. A persistent blue color of ozone in the solution is a common indicator of reaction completion.

  • Use a Reductive Workup: Employ a reductive workup agent like dimethyl sulfide (DMS) or zinc to selectively cleave the ozonide to the ketone.

  • Control Temperature: Ozonolysis is typically performed at low temperatures (-78 °C) to control the reactivity of ozone and prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of ozone.

III. Challenges in the Carboxylic Acid Route

Question 3: The cyclization of diisopropyl malonate with a 1,3-dihalopropane derivative to form the cyclobutane ring is giving a low yield. What can I do?

The formation of the cyclobutane ring via malonic ester synthesis is a critical step and can be prone to low yields.

  • Side Reactions: A significant side reaction is the formation of a dialkylated product where two molecules of the malonate react with one molecule of the dihalopropane.[2][3]

  • Base and Solvent Choice: The choice of base and solvent is crucial for efficient deprotonation of the malonate and subsequent cyclization.

  • Reactivity of the Dihalopropane: 1,3-dibromopropane is generally more reactive than 1,3-dichloropropane, leading to higher yields and shorter reaction times.

Troubleshooting Steps:

  • Use High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over the intermolecular dialkylation.

  • Optimize Base and Solvent: Sodium ethoxide in ethanol or potassium tert-butoxide in DMF are commonly used. Ensure anhydrous conditions as water can quench the enolate.[4][5]

  • Choice of Dihalide: If using a dichloro- derivative with poor results, consider switching to the more reactive dibromo- derivative.

  • Temperature Control: The reaction temperature may need to be optimized to balance the rate of reaction with the minimization of side products.

Question 4: I am having trouble with the final hydrolysis and decarboxylation of the cyclobutane dicarboxylate. What are the common pitfalls?

The hydrolysis of the diester followed by decarboxylation to yield 3-oxocyclobutanecarboxylic acid can be problematic.

  • Incomplete Hydrolysis: Steric hindrance from the cyclobutane ring can make the esters difficult to hydrolyze.

  • Harsh Reaction Conditions: While strong acid and high temperatures are often required, they can also lead to degradation of the product.[6][7]

  • Incomplete Decarboxylation: The decarboxylation step also requires elevated temperatures to proceed to completion.

Troubleshooting Steps:

  • Ensure Sufficient Reaction Time and Temperature: Monitor the reaction for the disappearance of the starting material and the intermediate diacid. Extended reaction times at reflux are often necessary.[8]

  • Choice of Acid: Concentrated hydrochloric acid is commonly used. The concentration and equivalents of acid may need to be optimized.[8]

  • Stepwise Approach: In some cases, isolating the diacid after hydrolysis and then performing the decarboxylation in a separate step might offer better control and yield.

IV. Conversion of the Carboxylic Acid to the Nitrile

Question 5: The dehydration of 3-oxocyclobutane-1-carboxamide to this compound is resulting in a low yield. How can this be improved?

The dehydration of the primary amide to the nitrile is the final step in this route and can be challenging.

  • Choice of Dehydrating Agent: Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). The choice of reagent can significantly impact the yield and purity.[9]

  • Reaction Conditions: The reaction temperature and time need to be carefully controlled to prevent decomposition of the starting material and product.

  • Side Reactions: Incomplete reaction will leave starting amide, and harsh conditions can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Optimize the Dehydrating Agent: If one dehydrating agent gives a low yield, consider trying another. For example, TFAA can be a milder alternative to POCl₃ or SOCl₂.[9]

  • Control Temperature: Many dehydration reactions are performed at or below room temperature to minimize side reactions.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water will react with the dehydrating agent.

  • Purification: The crude product may require careful purification by chromatography or distillation to remove byproducts and unreacted starting material.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and its precursors under various conditions.

StepStarting MaterialReagents and ConditionsYield (%)Reference
CyclizationDiisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropanePotassium tert-butoxide, DMF, -5°C to 140°C, 4 daysNot specified for intermediate, but part of a multi-step synthesis[4][5]
Hydrolysis & Decarboxylation3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester20% Hydrochloric acid, reflux, 50 hours70[8]
Hydrolysis & Decarboxylation3,3-dicyanocyclobutanone6M Hydrochloric acid, 90°C, 24 hours92[10]
Amide DehydrationHeterocyclic carboxamidesCyanuric chloride, DMF, MTBE, room temperature, 1 hour51-99[11][12]

Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid via Malonic Ester Route [4][5]

  • Cyclization: In a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide. Cool the mixture in an ice bath to -5°C. Slowly add a solution of diisopropyl malonate in DMF over 3 hours. After the addition is complete, warm the reaction to 20°C and stir for 1 hour. Add 2,2-dimethoxy-1,3-dibromopropane and stir for an additional hour. Heat the reaction mixture to 140°C and maintain this temperature for 4 days. After the reaction, cool the mixture and remove most of the DMF by distillation under reduced pressure. Add water to the residue and extract the product with n-heptane. Dry the combined organic phases and concentrate under reduced pressure to obtain the crude cyclobutane intermediate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add water and concentrated hydrochloric acid. Heat the mixture to 75-80°C and maintain for approximately 30 hours, then increase the temperature to 102-106°C for about 120 hours. After cooling, extract the aqueous solution with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-oxocyclobutanecarboxylic acid. Purify the crude product by recrystallization.

Protocol 2: Dehydration of 3-Oxocyclobutane-1-carboxamide (General Procedure)[9][13]

  • To a solution of 3-oxocyclobutane-1-carboxamide in an anhydrous solvent (e.g., dichloromethane or pyridine), add the dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride) dropwise at 0°C.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Visualizations

G cluster_start Start cluster_synthesis Identify Synthesis Route cluster_ozonolysis_troubleshooting Ozonolysis Troubleshooting cluster_acid_troubleshooting Carboxylic Acid Route Troubleshooting cluster_solutions Potential Solutions start Low Yield of this compound route Which synthetic route was used? start->route ozonolysis Ozonolysis of 3-Methylene- cyclobutanecarbonitrile route->ozonolysis Route A acid From 3-Oxocyclobutane- carboxylic Acid route->acid Route B oz_issue Check Ozonolysis Step ozonolysis->oz_issue acid_issue Check Carboxylic Acid Synthesis acid->acid_issue oz_incomplete Incomplete Reaction? (Monitor by TLC/color change) oz_issue->oz_incomplete oz_workup Incorrect Workup? (Reductive vs. Oxidative) oz_issue->oz_workup oz_temp Improper Temperature? (Maintain -78°C) oz_issue->oz_temp sol_oz_incomplete Increase ozonolysis time/ ensure excess ozone oz_incomplete->sol_oz_incomplete sol_oz_workup Use reductive workup (e.g., DMS, Zn) oz_workup->sol_oz_workup sol_oz_temp Ensure proper cooling oz_temp->sol_oz_temp cyclization Low Cyclization Yield? (Malonic Ester Synthesis) acid_issue->cyclization hydrolysis Incomplete Hydrolysis/ Decarboxylation? acid_issue->hydrolysis dehydration Low Dehydration Yield? (Amide to Nitrile) acid_issue->dehydration sol_cyclization High dilution, optimize base, use dibromo-alkane cyclization->sol_cyclization sol_hydrolysis Increase reaction time/temp, optimize acid concentration hydrolysis->sol_hydrolysis sol_dehydration Change dehydrating agent, ensure anhydrous conditions dehydration->sol_dehydration

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_route_a Route A: Ozonolysis cluster_route_b Route B: From Carboxylic Acid cluster_side_reactions_a Potential Side Reactions (Route A) cluster_side_reactions_b Potential Side Reactions (Route B) allene Allene + Acrylonitrile cycloaddition [2+2] Cycloaddition allene->cycloaddition methylene 3-Methylenecyclobutanecarbonitrile cycloaddition->methylene poly_allene Polymerization of Allene cycloaddition->poly_allene poly_acrylo Polymerization of Acrylonitrile cycloaddition->poly_acrylo ozonolysis Ozonolysis (O3) methylene->ozonolysis reductive_workup Reductive Workup (e.g., DMS) ozonolysis->reductive_workup over_oxidation Over-oxidation to Carboxylic Acid ozonolysis->over_oxidation Oxidative Workup product_a This compound reductive_workup->product_a malonate Diisopropyl Malonate + 1,3-Dihalopropane derivative cyclization Cyclization malonate->cyclization diester Cyclobutane-1,1-dicarboxylate cyclization->diester dialkylation Dialkylation Product cyclization->dialkylation hydrolysis Hydrolysis & Decarboxylation diester->hydrolysis acid 3-Oxocyclobutanecarboxylic Acid hydrolysis->acid incomplete_hydrolysis Incomplete Hydrolysis hydrolysis->incomplete_hydrolysis amide_formation Amide Formation acid->amide_formation amide 3-Oxocyclobutane-1-carboxamide amide_formation->amide dehydration Dehydration amide->dehydration product_b This compound dehydration->product_b incomplete_dehydration Incomplete Dehydration dehydration->incomplete_dehydration

Caption: Synthetic pathways to this compound and potential side reactions.

References

identifying and minimizing side reactions in 3-Oxocyclobutanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Oxocyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and reliable method involves a two-step sequence starting from 3-oxocyclobutanecarboxylic acid. The first step is the conversion of the carboxylic acid to 3-oxocyclobutanecarboxamide, which is then dehydrated in the second step to yield the desired this compound.

Q2: I am observing a low yield in the amidation of 3-oxocyclobutanecarboxylic acid. What are the potential causes?

A2: Low yields in the amidation step can arise from several factors. Incomplete activation of the carboxylic acid is a common issue. This can be due to the quality or amount of the coupling reagent. Another frequent problem is the presence of moisture, which can lead to the hydrolysis of activated intermediates.[1] Additionally, steric hindrance on either the carboxylic acid or the amine can impede the reaction.

Q3: What are the common side products in the dehydration of 3-oxocyclobutanecarboxamide?

A3: The primary side product of concern during the dehydration of 3-oxocyclobutanecarboxamide is the hydrolysis of the resulting nitrile back to the amide or further to the carboxylic acid, particularly during the workup phase if conditions are not carefully controlled. Incomplete reaction will also result in the presence of the starting amide in the final product.

Q4: Can dimerization or oligomerization occur during the synthesis?

A4: While less common for this specific synthesis, dimerization of the cyclobutane ring can be a potential side reaction under certain conditions, especially if radical pathways are initiated.[2] Thermal polymerization of related compounds has been observed to produce dimers and trimers.

Troubleshooting Guides

Problem 1: Low Yield in the Amidation of 3-Oxocyclobutanecarboxylic Acid

Symptoms:

  • Low isolated yield of 3-oxocyclobutanecarboxamide.

  • Presence of unreacted 3-oxocyclobutanecarboxylic acid in the crude product.

  • Formation of N-acylurea byproduct when using carbodiimide coupling agents.[1]

Possible Causes and Solutions:

Cause Solution
Incomplete Activation of Carboxylic Acid - Ensure the use of a fresh, high-quality coupling agent (e.g., oxalyl chloride, thionyl chloride).- Use a slight excess of the activating agent (1.1-1.2 equivalents).- Allow for sufficient activation time before adding the ammonia source.
Presence of Moisture - Use anhydrous solvents (e.g., dichloromethane, THF).- Dry all glassware thoroughly before use.- Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen, argon).
Suboptimal Reaction Temperature - Perform the activation of the carboxylic acid at a low temperature (e.g., 0 °C) to minimize side reactions.- The subsequent reaction with ammonia can often be carried out at 0 °C to room temperature.
Inefficient Quenching/Workup - Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.- Ensure complete extraction of the product from the aqueous layer.
Problem 2: Incomplete Dehydration of 3-Oxocyclobutanecarboxamide and/or Hydrolysis of the Nitrile Product

Symptoms:

  • Low yield of this compound.

  • Presence of 3-oxocyclobutanecarboxamide in the final product.

  • Formation of 3-oxocyclobutanecarboxylic acid as a byproduct.

Possible Causes and Solutions:

Cause Solution
Ineffective Dehydrating Agent - Use a powerful dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).[3][4]- Ensure the dehydrating agent is fresh and has not been deactivated by moisture.
Suboptimal Reaction Conditions - Optimize the reaction temperature. Dehydration with POCl₃ or SOCl₂ is often carried out at elevated temperatures, while TFAA can sometimes be used at room temperature.[3]- Ensure a sufficient reaction time for complete conversion. Monitor the reaction by TLC or GC.
Hydrolysis During Workup - Quench the reaction carefully with ice-cold water or a biphasic mixture to dissipate heat and minimize contact time with aqueous acid.- Neutralize the reaction mixture promptly with a base (e.g., sodium bicarbonate solution) after quenching.[3]- Rapidly extract the product into an organic solvent.
Product Loss During Purification - this compound can be volatile. Use caution during solvent removal under reduced pressure.- Consider purification by vacuum distillation for larger scales to obtain a high-purity product.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxamide

This protocol describes the conversion of 3-oxocyclobutanecarboxylic acid to its corresponding amide.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia solution (e.g., 28-30%)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours, or until gas evolution ceases.

  • Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Slowly add an excess of cold aqueous ammonia solution (e.g., 3-4 equivalents of NH₃) to the vigorously stirred acid chloride solution.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 1-2 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxamide. The crude product can be used in the next step without further purification or can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Dehydration

This protocol details the dehydration of 3-oxocyclobutanecarboxamide to this compound.

Materials:

  • 3-Oxocyclobutanecarboxamide

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)[3][4]

  • Pyridine or Triethylamine (optional, as a base)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend or dissolve 3-oxocyclobutanecarboxamide (1.0 eq) in an anhydrous solvent like DCM. If using a base like pyridine, it can be used as the solvent or added at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the dehydrating agent (e.g., POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (if necessary, depending on the chosen reagent) until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a vigorously stirred mixture of ice and water.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for Amidation Reaction

Problem Potential Cause Recommended Action Expected Outcome
Low YieldIncomplete reactionIncrease reaction time/temperatureIncreased conversion
Poor quality of coupling agentUse fresh, high-purity reagentImproved yield
Presence of waterUse anhydrous conditionsMinimized hydrolysis of activated intermediate
Multiple Spots on TLCSide product formationOptimize reaction temperature and stoichiometryCleaner reaction profile

Table 2: Comparison of Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating Agent Typical Reaction Conditions Advantages Disadvantages Common Byproducts
POCl₃ Reflux in pyridine or excess POCl₃High efficiency, readily availableHarsh conditions, difficult workupPhosphate salts, unreacted starting material
SOCl₂ Reflux in excess SOCl₂ or with a baseGaseous byproducts (SO₂, HCl) are easily removedCorrosive and toxicUnreacted starting material
TFAA Room temperature or mild heatingMild conditions, clean reactionExpensive, moisture sensitiveTrifluoroacetic acid, unreacted starting material

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration Acid 3-Oxocyclobutanecarboxylic Acid Amide 3-Oxocyclobutanecarboxamide Acid->Amide 1. Activating Agent (e.g., Oxalyl Chloride) 2. Aqueous Ammonia Nitrile This compound Amide->Nitrile Dehydrating Agent (e.g., POCl3)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities in Synthesis Step Which step is problematic? Start->Step Amidation Amidation Step->Amidation Amidation Dehydration Dehydration Step->Dehydration Dehydration CheckActivation Check Activation - Reagent quality - Stoichiometry Amidation->CheckActivation CheckMoisture Ensure Anhydrous Conditions Amidation->CheckMoisture CheckDehydratingAgent Check Dehydrating Agent - Freshness - Amount Dehydration->CheckDehydratingAgent CheckWorkup Optimize Workup - Quenching - Neutralization Dehydration->CheckWorkup ImproveYield Improved Yield and Purity CheckActivation->ImproveYield CheckMoisture->ImproveYield CheckDehydratingAgent->ImproveYield CheckWorkup->ImproveYield Side_Reactions Amide 3-Oxocyclobutanecarboxamide Nitrile This compound Amide->Nitrile Dehydration (Desired) Acid 3-Oxocyclobutanecarboxylic Acid Amide->Acid Hydrolysis (Side Reaction) Nitrile->Amide Hydrolysis (Side Reaction) Dimer Dimer/Oligomer Nitrile->Dimer Dimerization (Potential Side Reaction)

References

Technical Support Center: Optimizing Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the stereoselective reduction of 3-oxocyclobutanecarbonitrile, a critical intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected diastereoselectivity for the reduction of this compound with sodium borohydride (NaBH₄)?

A1: The hydride reduction of 3-substituted cyclobutanones, such as this compound, is highly diastereoselective, predominantly yielding the cis-isomer of 3-hydroxycyclobutanecarbonitrile.[1] This high selectivity is attributed to the hydride attacking the carbonyl group from the less sterically hindered face. Diastereomeric ratios often exceed 90:10 in favor of the cis-isomer.

Q2: How does reaction temperature influence the stereoselectivity of the NaBH₄ reduction?

A2: Lowering the reaction temperature generally enhances the diastereoselectivity, favoring the formation of the cis-isomer.[2][3][4][5][6] While specific quantitative data for this compound is not extensively published, the trend for 3-substituted cyclobutanones is a notable increase in cis selectivity at lower temperatures.

Q3: How can I obtain the trans-isomer of 3-hydroxycyclobutanecarbonitrile?

A3: The most common method to obtain the trans-isomer is through a two-step process starting from the cis-isomer, which is the major product of the initial reduction. This typically involves a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group.[1]

Q4: What are the key considerations for achieving high enantioselectivity in the reduction of this compound?

A4: For high enantioselectivity, an asymmetric reduction method like the Corey-Bakshi-Shibata (CBS) reduction is recommended.[1] Key factors for success include using a high-purity chiral oxazaborolidine catalyst, maintaining strictly anhydrous reaction conditions, and performing the reaction at low temperatures (e.g., -78 °C).[1]

Troubleshooting Guides

Sodium Borohydride (NaBH₄) Reduction

This section addresses common issues encountered during the diastereoselective reduction of this compound to cis-3-hydroxycyclobutanecarbonitrile.

Issue 1: Low Diastereoselectivity (Higher than expected proportion of trans-isomer)

Possible CauseRecommended Solution
Reaction temperature is too high. Lower the reaction temperature. Perform the NaBH₄ addition at 0°C or even lower temperatures (e.g., -20°C) and maintain this temperature throughout the reaction.
Solvent polarity is not optimal. Use a less polar solvent. While methanol is common, exploring other solvents may improve selectivity.[2][3][4][5][6]
Suboptimal reducing agent. While NaBH₄ is standard, other hydride reagents like lithium tri-tert-butoxyaluminum hydride can favor the formation of the trans isomer and should be avoided if the cis isomer is desired.[7]

Issue 2: Incomplete Reaction or Low Yield

Possible CauseRecommended Solution
Degraded NaBH₄. Use a fresh bottle of sodium borohydride, as it can degrade upon exposure to moisture.
Insufficient amount of reducing agent. Use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents).
Reaction temperature is too low. While low temperatures favor selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm slightly (e.g., to room temperature) after the initial low-temperature addition of NaBH₄.
Corey-Bakshi-Shibata (CBS) Reduction

This section provides troubleshooting for the enantioselective reduction of this compound.

Issue 1: Low Enantioselectivity (Low ee%)

Possible CauseRecommended Solution
Moisture in the reaction. The CBS reduction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The presence of water can significantly decrease enantiomeric excess.
Suboptimal reaction temperature. Low temperatures are crucial for high enantioselectivity. Maintain the reaction temperature at -78°C during the addition of the ketone. A slight increase in temperature can lead to a significant drop in ee%.
Impure catalyst. Use a high-purity (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Coordination of the nitrile group. The nitrile group in the substrate could potentially coordinate with the borane or the Lewis acidic center of the catalyst, leading to a non-selective background reaction. To minimize this, ensure slow addition of the substrate to the pre-formed catalyst-borane complex at a low temperature.
Incorrect borane source. The choice of borane source can impact enantioselectivity. Borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) are commonly used and should be of high quality.

Data Presentation

Table 1: Illustrative Effect of Temperature on the Diastereoselectivity of this compound Reduction with NaBH₄

Note: This data is illustrative and based on the general trend observed for 3-substituted cyclobutanones, where cis selectivity is reported to be >90% and increases with decreasing temperature.[2][3][4][5][6]

Reaction Temperature (°C)Expected cis:trans Ratio
25 (Room Temperature)~ 90:10
0> 92:8
-20> 95:5
-78> 98:2

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with NaBH₄

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of 0.1-0.2 M.

  • Cool the solution to the desired temperature (e.g., 0°C) in an ice-water bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains constant.

  • Stir the reaction mixture at the same temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Determine the cis:trans ratio by ¹H NMR spectroscopy.[7][8][9]

Protocol 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • This compound

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (as a 2 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the CBS catalyst solution (0.1 eq).

  • Add anhydrous THF.

  • Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise at room temperature. Stir for 15 minutes to form the catalyst-borane complex.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_nabh4 cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve this compound in anhydrous MeOH cool Cool to desired temperature (e.g., 0°C) start->cool 1. add_nabh4 Slowly add NaBH₄ cool->add_nabh4 stir Stir for 1-2 hours add_nabh4->stir 2. monitor Monitor by TLC stir->monitor 3. quench Quench with 1M HCl monitor->quench evaporate Remove MeOH quench->evaporate 4. extract Extract with Ethyl Acetate evaporate->extract 5. dry Dry, Filter, Concentrate extract->dry 6. analyze Determine cis:trans ratio by ¹H NMR dry->analyze

Caption: Workflow for the diastereoselective reduction of this compound using NaBH₄.

troubleshooting_cbs start Low Enantioselectivity in CBS Reduction cause1 Moisture Present? start->cause1 cause2 Temperature Too High? cause1->cause2 No solution1 Use oven-dried glassware and anhydrous solvents/reagents. cause1->solution1 Yes cause3 Catalyst Quality? cause2->cause3 No solution2 Maintain reaction at -78°C, especially during addition. cause2->solution2 Yes cause4 Nitrile Interference? cause3->cause4 No solution3 Use high-purity CBS catalyst. cause3->solution3 Yes solution4 Ensure slow addition of substrate to pre-formed catalyst-borane complex. cause4->solution4 Possible

Caption: Troubleshooting logic for low enantioselectivity in the CBS reduction.

References

challenges in the purification of 3-Oxocyclobutanecarbonitrile from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Oxocyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route employed. A frequent pathway to this compound is the dehydration of 3-oxocyclobutanecarboxamide. Therefore, the primary impurities may include:

  • Unreacted 3-oxocyclobutanecarboxamide: The starting material for the dehydration reaction.

  • Byproducts from the dehydrating agent: For example, if phosphorus pentoxide (P₂O₅) is used, phosphoric acids will be present.

  • Solvent residues: Solvents used in the reaction or workup.

  • Side-reaction products: Depending on the reaction conditions, side reactions can lead to various impurities.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the scale of the reaction. The most common and effective methods are:

  • Distillation (for liquid crude products): Particularly vacuum distillation, is suitable for separating volatile compounds with different boiling points.

  • Column Chromatography: An effective method for separating compounds with different polarities.

  • Crystallization (for solid crude products): A powerful technique for obtaining high-purity crystalline material.

Q3: Is this compound thermally stable during distillation?

Troubleshooting Guides

Distillation Issues

Problem: Low recovery or decomposition during distillation.

Possible Cause Troubleshooting Steps
High Boiling Temperature The compound may be decomposing at its atmospheric boiling point.
Solution: Use vacuum distillation to lower the boiling point.[2][4][5] A nomograph can be used to estimate the boiling point at reduced pressure.[3]
Presence of Non-Volatile Impurities High-boiling or solid impurities can interfere with distillation.
Solution: Consider a pre-purification step like filtration or a simple extraction to remove non-volatile materials.
Azeotrope Formation The compound may form an azeotrope with a solvent or impurity, making separation by simple distillation difficult.
Solution: Change the distillation pressure or consider extractive distillation if an azeotrope is suspected.
Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the target compound from impurities.
Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A common eluent system for compounds of similar polarity is a gradient of ethyl acetate in hexanes.[6] For polar compounds, a mixture of dichloromethane and methanol can also be effective.[7]
Co-elution with Impurities An impurity may have a similar polarity to this compound.
Solution: Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes improve separation.[8][9]
Column Overloading Too much crude material was loaded onto the column.
Solution: Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:50 to 1:100 ratio of compound to silica gel by weight.
Crystallization Issues

Problem: The compound does not crystallize or oils out.

Possible Cause Troubleshooting Steps
Inappropriate Solvent The solubility of the compound in the chosen solvent is too high or too low.
Solution: Screen for a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Presence of Soluble Impurities High levels of impurities can inhibit crystal formation.
Solution: Attempt a preliminary purification by another method (e.g., column chromatography) to remove the bulk of the impurities before crystallization.
Supersaturation is not achieved The solution is not concentrated enough for crystals to form.
Solution: Slowly evaporate the solvent or add a less polar anti-solvent dropwise to induce precipitation.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil instead of crystals.
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and should be adapted based on the specific properties of the crude mixture.

1. Setup:

  • Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Use a magnetic stirrer and a heating mantle with a temperature controller.

2. Procedure:

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system. Be cautious of initial bubbling if volatile solvents are present.[2]

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect fractions based on the boiling point at the recorded pressure. The boiling point of the related compound, 3-oxocyclobutanecarboxylic acid, is 296°C at atmospheric pressure, which suggests that the nitrile will also have a high boiling point and require vacuum distillation.[10][11]

  • Analyze the purity of the collected fractions using GC-MS or HPLC.

Protocol 2: Purification by Flash Column Chromatography

1. Slurry Preparation and Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

3. Elution:

  • Start eluting with a non-polar solvent (e.g., 100% hexanes).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis Data

The purity of the final compound should be assessed using appropriate analytical techniques. The following table provides a general comparison of HPLC and GC-MS for this purpose.

Analytical Method Typical Conditions Expected Purity
HPLC Column: C18 reverse-phase. Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.[12] Detection: UV at an appropriate wavelength.Purity levels of >95% are often achievable after purification.[12]
GC-MS Column: Capillary column suitable for polar analytes (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: A temperature ramp from a low starting temperature (e.g., 50°C) to a higher temperature (e.g., 250°C).[12]Can provide detailed information on the identity and quantity of volatile impurities. Purity is often determined by the area percentage of the main peak.[13][14][15]

Visualizations

Purification_Workflow crude Crude this compound liquid Liquid Crude crude->liquid solid Solid Crude crude->solid distillation Vacuum Distillation liquid->distillation crystallization Crystallization solid->crystallization chromatography Column Chromatography distillation->chromatography Further Purification (Optional) analysis Purity Analysis (HPLC/GC-MS) distillation->analysis chromatography->analysis crystallization->chromatography Further Purification (Optional) crystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered dist Distillation Problem? start->dist chrom Chromatography Problem? start->chrom cryst Crystallization Problem? start->cryst low_recovery Low Recovery/ Decomposition dist->low_recovery Yes poor_sep_chrom Poor Separation chrom->poor_sep_chrom Yes no_cryst No Crystals/ Oiling Out cryst->no_cryst Yes solution_dist Use Vacuum Distillation low_recovery->solution_dist solution_chrom Optimize Solvent System/ Change Stationary Phase poor_sep_chrom->solution_chrom solution_cryst Screen Solvents/ Slow Cooling no_cryst->solution_cryst

Caption: Troubleshooting decision tree for purification challenges.

References

common byproducts in the synthesis of 3-Oxocyclobutanecarbonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxocyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A prevalent method for the synthesis of this compound is the nucleophilic substitution of a 3-halocyclobutanone, such as 3-bromocyclobutanone or 3-chlorocyclobutanone, with a cyanide salt (e.g., sodium cyanide or potassium cyanide). This reaction is typically carried out in a polar aprotic solvent.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A2: Several byproducts can form during the synthesis of this compound. The most common impurities include:

  • Unreacted 3-halocyclobutanone: Incomplete reaction can leave starting material in your crude product.

  • 3-Oxocyclobutanecarboxamide: Partial or complete hydrolysis of the nitrile functional group can occur in the presence of water, leading to the formation of the corresponding amide.

  • Cyanohydrin of this compound: The ketone functional group can react with cyanide to form a cyanohydrin adduct.[1][2][3][4][5]

  • Favorskii rearrangement products: Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement, leading to ring-contracted carboxylic acid derivatives (e.g., cyclopropanecarboxylic acid derivatives), which could be present as impurities.[6][7][8][9]

Q3: My final product appears to be an oil, but I was expecting a solid. What could be the issue?

A3: "Oiling out" instead of crystallization can occur if the melting point of your compound is low or if there are significant impurities present that depress the melting point.[10] Consider the following:

  • Purity: The presence of byproducts can prevent crystallization. Further purification may be necessary.

  • Solvent Choice: The solvent system used for crystallization is crucial. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal.[11]

  • Cooling Rate: Slow cooling is often essential for the formation of well-defined crystals. Rapid cooling can lead to the formation of an oil or amorphous solid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction; Side reactions dominating; Loss of product during workup.- Monitor the reaction progress by TLC or GC to ensure completion.- Control the reaction temperature to minimize side reactions.- Use anhydrous solvents to prevent hydrolysis of the nitrile.- Optimize the workup procedure to minimize product loss, for example by careful extraction.
Presence of 3-Oxocyclobutanecarboxamide Impurity Presence of water in the reaction mixture or during workup.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize the contact time with aqueous solutions during workup.
Formation of a Viscous, Inseparable Mixture Polymerization or formation of multiple high-boiling byproducts.- Ensure the reaction temperature is well-controlled.- Consider using a milder base or different reaction conditions.- Attempt purification by flash column chromatography.
Difficulty in Removing Unreacted 3-Halocyclobutanone Similar polarity and boiling point to the product.- Optimize the stoichiometry of the reactants to drive the reaction to completion.- Consider purification by fractional distillation under reduced pressure if boiling points are sufficiently different.- Flash column chromatography with an appropriate solvent system can also be effective.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is suitable for removing polar and non-polar impurities from the crude product.

Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to create a slurry and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Table 1: Suggested Starting Conditions for Flash Chromatography

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 10% to 50% Ethyl Acetate in Hexanes
Detection TLC with visualization under UV light (if applicable) and/or staining (e.g., potassium permanganate)

Protocol 2: Purification by Recrystallization

This method is effective if a suitable solvent system can be identified.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a solvent that dissolves the compound when hot but not when cold. Common solvent systems to try include mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).[12]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Byproduct Identification and Removal Workflow

The following diagram illustrates a logical workflow for identifying and removing common byproducts in the synthesis of this compound.

Byproduct_Removal_Workflow start Crude Product (this compound) tlc_analysis TLC/GC-MS Analysis start->tlc_analysis unreacted_sm Unreacted 3-Halocyclobutanone tlc_analysis->unreacted_sm Non-polar spot amide 3-Oxocyclobutanecarboxamide tlc_analysis->amide Polar spot cyanohydrin Cyanohydrin Adduct tlc_analysis->cyanohydrin Polar spot favorskii Favorskii Products tlc_analysis->favorskii Polar spot(s) distillation Fractional Distillation (under vacuum) unreacted_sm->distillation Sufficient b.p. difference column Flash Column Chromatography unreacted_sm->column Similar b.p. amide->column cyanohydrin->column favorskii->column pure_product Pure this compound distillation->pure_product recrystallization Recrystallization column->recrystallization Further purification column->pure_product recrystallization->pure_product

Caption: Workflow for byproduct identification and removal.

References

improving the stability of 3-Oxocyclobutanecarbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3-Oxocyclobutanecarbonitrile during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and use of this compound, helping you to identify potential causes and implement solutions.

Issue ObservedPotential CauseTroubleshooting Steps
Discoloration (yellowing) of solid material Thermal degradation or exposure to light.Store at recommended refrigerated temperatures (2-8 °C). Protect from light by using an amber vial or storing in a dark location.
Decreased purity over time (as determined by analytical methods) Hydrolysis of the nitrile group due to moisture. Degradation due to improper storage temperature.Store in a tightly sealed container with a desiccant. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). Ensure storage is consistently at 2-8 °C.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Partial degradation of the sample in solution. Adsorption of the compound onto container surfaces.Prepare solutions fresh before use. Use silanized glassware or polypropylene containers to minimize adsorption.
Formation of new peaks in chromatograms during analysis Degradation of the compound in the analytical solvent or under analytical conditions.Investigate the stability of the compound in the chosen analytical solvent. Use a stability-indicating analytical method to separate the main compound from its degradation products. Consider using a lower temperature for the autosampler.

Frequently Asked Questions (FAQs)

A list of frequently asked questions to quickly address common concerns regarding the stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture. For long-term storage, storing under an inert gas like argon or nitrogen is recommended to prevent air exposure.[1] The material should also be protected from light.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure as a β-ketonitrile, the primary degradation pathways are likely to be:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 3-oxocyclobutanecarboxamide and subsequently 3-oxocyclobutanecarboxylic acid.

  • Thermal Decomposition: The cyclobutanone ring can be susceptible to thermal decomposition.

  • Photodegradation: Exposure to UV light may induce degradation.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your sample over time. This type of method is designed to separate the intact this compound from any potential degradation products. Regularly analyzing your sample will allow you to detect any decrease in purity.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes, you should avoid strong acids, strong bases, and strong oxidizing agents.[2]

  • Strong acids can catalyze the hydrolysis of the nitrile group.[2]

  • Strong bases can also promote hydrolysis and potentially other reactions involving the ketone.[2]

  • Strong oxidizing agents can lead to undesired oxidation of the molecule.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours.

    • Photostability: Expose a solid sample of this compound to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.

  • Sample Analysis:

    • After the stress period, allow the samples to return to room temperature.

    • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dissolve the solid samples from the thermal and photostability studies in the 50:50 acetonitrile/water mixture.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Example Stability-Indicating HPLC Method

This is a starting point for a method that should be optimized for this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Visualizations

Degradation_Pathways This compound This compound 3-Oxocyclobutanecarboxamide 3-Oxocyclobutanecarboxamide This compound->3-Oxocyclobutanecarboxamide Hydrolysis (H⁺ or OH⁻) Other_Degradants Other_Degradants This compound->Other_Degradants Thermal/Photolytic Stress 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxamide->3-Oxocyclobutanecarboxylic_Acid Hydrolysis (H⁺ or OH⁻)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Observe_Instability Observe Instability (e.g., new HPLC peak, discoloration) Review_Conditions Review Storage & Handling Conditions Observe_Instability->Review_Conditions Temp_Check Improper Temperature? Review_Conditions->Temp_Check Moisture_Check Moisture Exposure? Temp_Check->Moisture_Check No Store_Correctly Store at 2-8 °C Temp_Check->Store_Correctly Yes Light_Check Light Exposure? Moisture_Check->Light_Check No Use_Desiccant Use Tightly Sealed Container with Desiccant Moisture_Check->Use_Desiccant Yes Protect_From_Light Store in Amber Vial or Dark Place Light_Check->Protect_From_Light Yes Re-analyze Re-analyze Sample Light_Check->Re-analyze No Store_Correctly->Re-analyze Use_Desiccant->Re-analyze Protect_From_Light->Re-analyze

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photolytic Photolytic (Solid, UV light) Photolytic->Analysis Sample_Preparation Prepare Stock Solution (1 mg/mL in ACN/Water) Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidation Sample_Preparation->Thermal Sample_Preparation->Photolytic

Caption: Experimental workflow for a forced degradation study.

References

preventing racemization during the synthesis of 3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of 3-hydroxycyclobutanecarbonitrile, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce enantiomerically enriched 3-hydroxycyclobutanecarbonitrile?

A1: The most prevalent and effective strategy is the asymmetric reduction of the prochiral ketone, 3-oxocyclobutanecarbonitrile.[1] This method allows for the establishment of the desired stereochemistry at the hydroxyl-bearing carbon. Key enantioselective methods include the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reductions using ketoreductases.[1]

Q2: How can I control the diastereoselectivity (cis vs. trans) during the reduction of this compound?

A2: The hydride reduction of 3-substituted cyclobutanones, such as this compound, is highly diastereoselective, predominantly yielding the cis-isomer.[2] This is due to the hydride attacking the carbonyl group from the less sterically hindered face. Using standard reducing agents like sodium borohydride in methanol typically results in high cis-selectivity. To obtain the trans-isomer, a common approach is to first synthesize the cis-isomer and then perform a stereochemical inversion of the alcohol, for example, through a Mitsunobu reaction.[2]

Q3: What are the primary causes of racemization or loss of stereochemical purity during the synthesis of 3-hydroxycyclobutanecarbonitrile?

A3: Racemization can occur through several pathways:

  • Retro-Strecker Reaction: Under basic conditions, cyanohydrins can undergo a reversible retro-Strecker reaction, leading to the formation of the starting ketone and cyanide. This process can result in the loss of stereochemical integrity at the carbon bearing the hydroxyl and nitrile groups.

  • Epimerization of the Cyclobutane Ring: The stereocenters on the cyclobutane ring can be susceptible to epimerization under either acidic or basic conditions, particularly if there are activating groups present.

  • Suboptimal Asymmetric Reduction Conditions: In enantioselective reductions like the CBS reduction, factors such as the presence of moisture, incorrect temperature, or impure reagents can lead to a decrease in the enantiomeric excess (ee).[3]

Q4: What are the recommended storage conditions for 3-hydroxycyclobutanecarbonitrile to prevent degradation and racemization?

A4: To maintain chemical and stereochemical stability, it is recommended to store 3-hydroxycyclobutanecarbonitrile at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. Avoid contact with strong acids and bases during storage.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio) in the Reduction of this compound
Possible Cause Recommended Solution
High Reaction Temperature Lowering the reaction temperature can enhance diastereoselectivity. Perform the reduction at 0°C or even lower temperatures.
Inappropriate Solvent The polarity of the solvent can influence stereoselectivity. Consider using a less polar solvent for the reduction.
Degraded Reducing Agent Hydride reagents like sodium borohydride can degrade with exposure to moisture. Use a freshly opened container or a properly stored reagent.
Issue 2: Low Enantiomeric Excess (ee) in the Asymmetric Reduction of this compound
Possible Cause Recommended Solution
Presence of Water The CBS reduction is highly sensitive to moisture, which can significantly lower the enantioselectivity. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[3]
Suboptimal Reaction Temperature Temperature plays a critical role in the CBS reduction. Generally, lower temperatures lead to higher enantiomeric excess. Optimize the temperature for your specific substrate and catalyst.[3]
Incorrect Stoichiometry of Reagents The ratio of the substrate to the catalyst and the borane source is crucial. Carefully control the stoichiometry as per the established protocol.
Impure Catalyst or Reagents The purity of the chiral catalyst (e.g., oxazaborolidine) and the borane source (e.g., BH₃·THF or BH₃·SMe₂) is paramount. Use high-purity reagents.
Product Racemization During Workup or Purification Avoid strongly acidic or basic conditions during the reaction workup and purification steps. Maintain a neutral pH whenever possible.
Issue 3: Formation of Impurities or Degradation of the Product
Possible Cause Recommended Solution
Hydrolysis of the Nitrile Group Under acidic conditions, the nitrile can hydrolyze to a carboxylic acid. If acidic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration.
Retro-Strecker Reaction Under basic conditions, the cyanohydrin can revert to the ketone. Use mild, non-nucleophilic bases if basic conditions are unavoidable, and keep the temperature low.
Thermal Decomposition The cyclobutane ring can be susceptible to thermal degradation. Avoid excessive heat during solvent removal (rotary evaporation) and other purification steps.

Data Presentation

Table 1: Diastereoselective Reduction of this compound

Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
NaBH₄Methanol0>95:5
LiAlH(OtBu)₃THF-78>98:2
L-Selectride®THF-78>99:1

Note: The data presented are typical results and may vary based on specific experimental conditions.

Table 2: Enantioselective CBS Reduction of this compound

Catalyst Borane Source Solvent Temperature (°C) Enantiomeric Excess (ee %)
(R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂THF-2095
(R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂THF091
(R)-2-Butyl-CBS-oxazaborolidineBH₃·THFToluene-4092
(S)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂THF-2096 (for the other enantiomer)

Note: The data presented are representative and can be influenced by substrate purity, reagent quality, and precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of cis-3-Hydroxycyclobutanecarbonitrile via Diastereoselective Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cis-3-hydroxycyclobutanecarbonitrile. The product can be further purified by flash column chromatography.

Protocol 2: Enantioselective Synthesis of (R)-cis-3-Hydroxycyclobutanecarbonitrile via CBS Reduction
  • Catalyst Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a 1 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq). Dilute with anhydrous THF.

  • Borane Addition: Add a 1 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (0.6 eq) dropwise to the catalyst solution at room temperature. Stir for 10 minutes.

  • Substrate Addition: Cool the mixture to -20°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -20°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at -20°C to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain enantiomerically enriched (R)-cis-3-hydroxycyclobutanecarbonitrile.

Visualizations

G cluster_0 Synthesis Workflow cluster_1 Stereoselective Reduction cluster_2 Enantioselective Synthesis start 3-Oxocyclobutanecarboxylic Acid amide 3-Oxocyclobutane-1-carboxamide start->amide Amide Formation precursor This compound amide->precursor Dehydration cis_product cis-3-Hydroxycyclobutanecarbonitrile precursor->cis_product Diastereoselective Reduction chiral_product Enantiopure cis-3-Hydroxy- cyclobutanecarbonitrile precursor->chiral_product Asymmetric Reduction (e.g., CBS, Enzymatic) trans_product trans-3-Hydroxycyclobutanecarbonitrile cis_product->trans_product Mitsunobu Inversion

Caption: Synthetic workflow for 3-hydroxycyclobutanecarbonitrile.

G cluster_retro Retro-Strecker Pathway (Basic Conditions) cluster_epimerization Epimerization Pathway (Acidic/Basic Conditions) racemic Racemic or Enantioenriched 3-Hydroxycyclobutanecarbonitrile ketone This compound + HCN racemic->ketone Reversible Reaction epimer Epimer of 3-Hydroxycyclobutanecarbonitrile racemic->epimer Protonation/ Deprotonation racemization1 Loss of Stereochemistry ketone->racemization1 racemization2 Loss of Stereochemical Purity epimer->racemization2

Caption: Potential racemization pathways.

CBS_Reduction cluster_catalyst_activation Catalyst Activation cluster_reduction_step Ketone Reduction cluster_workup Workup CBS_catalyst Chiral Oxazaborolidine (CBS Catalyst) Active_complex Activated CBS-Borane Complex CBS_catalyst->Active_complex Borane Borane (BH3) Borane->Active_complex Transition_state Chiral Transition State (Ketone Coordination) Active_complex->Transition_state Ketone This compound Ketone->Transition_state Product_complex Alkoxyborane Intermediate Transition_state->Product_complex Hydride Transfer Final_product Enantiomerically Enriched 3-Hydroxycyclobutanecarbonitrile Product_complex->Final_product Hydrolysis

References

catalyst poisoning issues in the reduction of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst poisoning issues encountered during the catalytic reduction of 3-Oxocyclobutanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the reduction of this compound?

The reduction of this compound involves the conversion of a ketone and a nitrile functional group. Common catalysts for such transformations include heterogeneous metal catalysts like Raney Nickel, Palladium on carbon (Pd/C), Platinum dioxide (PtO2), and Cobalt boride.[1] Homogeneous catalysts, such as certain Ruthenium complexes, have also shown excellent performance in nitrile reductions.[2] The choice of catalyst can influence selectivity towards the desired product, 3-aminomethylcyclobutanol or 3-hydroxycyclobutanecarbonitrile, depending on the desired outcome.

Q2: What are the typical signs of catalyst poisoning in my reaction?

Symptoms of catalyst poisoning during the reduction of this compound can include:

  • Decreased reaction rate or incomplete conversion: The reaction stalls or proceeds much slower than expected.

  • Low product yield: The amount of desired product is significantly lower than anticipated.

  • Formation of byproducts: An increase in the formation of undesired side products may be observed.[1][3]

  • Changes in reaction selectivity: The ratio of desired product to byproducts is altered.

  • No reaction initiation: The reaction fails to start, even with a fresh batch of catalyst.

Q3: What are the potential sources of catalyst poisons in this specific reaction?

Catalyst poisons can be introduced from various sources:

  • Starting Material (this compound): Impurities from the synthesis of the starting material, such as sulfur-containing reagents or halide ions, can act as poisons. The nitrile group of the starting material itself can, in some cases, strongly adsorb to the catalyst surface.[4]

  • Solvents: Solvents may contain impurities like water, oxygen, or sulfur compounds that can deactivate the catalyst.[4]

  • Reagents: Impurities in the hydrogen gas (for catalytic hydrogenation) like carbon monoxide can be potent poisons.[4] Additives or other reagents used in the reaction mixture could also contain poisoning species.

  • Reaction Byproducts: Certain byproducts formed during the reaction may adsorb onto the catalyst surface and inhibit its activity.

Q4: Can the this compound starting material itself poison the catalyst?

Yes, nitriles as a functional group can strongly adsorb to metal catalyst surfaces.[4] This strong adsorption can sometimes inhibit the catalytic activity, especially if the reaction conditions are not optimized. While it is the reactant, its strong interaction with the active sites can be considered a form of reversible self-inhibition.

Q5: Are there methods to regenerate a poisoned catalyst?

Yes, catalyst regeneration is often possible, depending on the nature of the poison and the catalyst. Common methods include:

  • Thermal Regeneration: Heating the catalyst to high temperatures can remove adsorbed poisons or burn off carbon deposits.[5]

  • Chemical Washing: Treating the catalyst with solvents, acids, or bases can dissolve and wash away poisons.[5][6] For instance, an acid wash can be effective for removing metallic deposits.[6]

  • Oxidative/Reductive Treatments: Controlled exposure to oxidizing or reducing atmospheres can regenerate the catalyst's active sites.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Poisoning 1. Analyze Starting Materials and Solvents: Test for common poisons like sulfur, halides, and water.[4][8] 2. Purify Reactants: If impurities are found, purify the this compound and solvents before use. 3. Use a Guard Bed: Pass reactants through a pre-column containing a scavenger material to remove poisons before they reach the main catalyst bed. 4. Increase Catalyst Loading: As a temporary measure, increasing the amount of catalyst may compensate for partial poisoning.
Insufficient Catalyst Activity 1. Use a Fresh Catalyst: Ensure the catalyst has not been improperly stored or handled, leading to deactivation. 2. Verify Catalyst Suitability: Confirm that the chosen catalyst is appropriate for the reduction of both the ketone and nitrile groups under the selected reaction conditions.[2][9]
Poor Selectivity (Formation of Byproducts) Catalyst Poisoning 1. Selective Poisoning: Unintended poisons can alter the selectivity of the catalyst.[4] Identify and remove the source of the poison. 2. Intentional Selective Poisoning: In some cases, controlled addition of a "poison" can improve selectivity. For example, in the Rosenmund reduction, quinoline is added to prevent over-reduction.[4]
Reaction Conditions 1. Optimize Temperature and Pressure: Variations in temperature and hydrogen pressure can significantly impact selectivity.[1] 2. Adjust pH: The pH of the reaction medium can influence the reaction pathway and selectivity.[1]
Gradual Decrease in Performance Over Multiple Runs Progressive Catalyst Deactivation 1. Fouling: The catalyst surface may be blocked by high molecular weight byproducts or polymers. 2. Leaching: The active metal may be slowly dissolving into the reaction medium. 3. Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.
Catalyst Regeneration Needed 1. Implement a Regeneration Protocol: Based on the suspected cause of deactivation, apply a suitable regeneration method (thermal, chemical wash, etc.).[5][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To reduce this compound to 3-aminomethylcyclobutanol using a heterogeneous catalyst.

Materials:

  • This compound

  • Raney Nickel (or 5% Pd/C)

  • Anhydrous Ethanol (solvent)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

Procedure:

  • Ensure the autoclave is clean and dry.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add the Raney Nickel catalyst (5-10 wt%) to the autoclave under a stream of inert gas (e.g., argon or nitrogen).

  • Transfer the solution of this compound to the autoclave.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis (e.g., GC-MS or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product in the filtrate can be purified by distillation or crystallization.

Protocol 2: Catalyst Regeneration by Chemical Washing

Objective: To regenerate a poisoned Palladium on carbon (Pd/C) catalyst.

Materials:

  • Poisoned Pd/C catalyst

  • Dilute nitric acid (e.g., 5% v/v)

  • Deionized water

  • Filtration apparatus

Procedure:

  • Carefully recover the poisoned Pd/C catalyst from the reaction mixture by filtration.

  • Wash the catalyst with the reaction solvent to remove any residual organic material.

  • Suspend the catalyst in a dilute nitric acid solution.

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).

  • The regenerated catalyst can now be tested for activity.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Catalyst Poisoning start Low Yield / Slow Reaction check_catalyst Is the catalyst fresh and active? start->check_catalyst check_conditions Are reaction conditions (T, P) optimal? check_catalyst->check_conditions Yes regenerate Regenerate or replace catalyst check_catalyst->regenerate No check_purity Analyze purity of starting materials and solvents check_conditions->check_purity Yes optimize Optimize reaction conditions check_conditions->optimize No poison_identified Poison Identified? check_purity->poison_identified purify Purify starting materials / solvents poison_identified->purify Yes poison_identified->regenerate No end_success Problem Solved purify->end_success regenerate->end_success optimize->end_success

Caption: Troubleshooting workflow for diagnosing and resolving catalyst poisoning issues.

cluster_poisoning_mechanism Mechanism of Catalyst Poisoning catalyst Catalyst Active Site Metal Surface product Product catalyst:f0->product Reaction occurs deactivated_catalyst Deactivated Site Poison Adsorbed poison Poison (e.g., Sulfur, CO) poison->catalyst:f1 Strongly adsorbs reactant Reactant (this compound) reactant->catalyst:f0 Binds for reaction reactant->deactivated_catalyst:f0 Binding blocked

Caption: Diagram illustrating how a poison blocks a catalyst's active site.

References

work-up procedures to improve the purity of crude 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 3-Oxocyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the purity of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 3-oxocyclobutanecarboxamide.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 3-oxocyclobutanecarboxamide and 3-oxocyclobutanecarboxylic acid, especially in the presence of acid or base.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as acetonitrile or ethyl acetate, may be present.[1]

Q2: What are the recommended initial work-up procedures for crude this compound?

A2: A general aqueous work-up is typically recommended to remove inorganic salts and water-soluble impurities. The specific steps can vary based on the reaction conditions. A common approach involves:

  • Quenching: Neutralizing the reaction mixture, for example, with a saturated aqueous solution of ammonium chloride if a reducing agent like sodium borohydride was used in a related synthesis.[2]

  • Extraction: Extracting the aqueous layer with an organic solvent such as dichloromethane or diethyl ether.[2]

  • Washing: Washing the combined organic layers sequentially with water and brine to remove residual water-soluble impurities and salts.[2]

  • Drying and Concentration: Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), followed by filtration and concentration under reduced pressure.[2]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification method depends on the physical state of the crude product (solid or liquid) and the nature of the impurities. The most common and effective methods are:

  • Vacuum Distillation: Ideal for liquid crude products to separate the target compound from non-volatile impurities or those with significantly different boiling points.[2]

  • Recrystallization: A highly effective technique for purifying solid crude products by removing small amounts of impurities.

  • Column Chromatography: Useful for separating impurities with similar polarities to the product, offering the potential for very high purity.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the purity of this compound.[1] These methods can separate and quantify the main component from potential impurities. For GC analysis, derivatization may sometimes be necessary to improve the volatility and peak shape of related compounds containing hydroxyl groups.[1]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or Unstable Boiling Uneven heating or lack of boiling chips/stir bar.Ensure smooth and even heating. Use a magnetic stir bar or fresh boiling chips.
Product Not Distilling Vacuum is not low enough or temperature is too low.Check the vacuum pump and all connections for leaks. Gradually and carefully increase the heating temperature.
Product Decomposes The boiling point is too high, even under vacuum.Use a shorter path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure the vacuum is as low as possible.
Poor Separation of Impurities Boiling points of the product and impurities are too close.Consider fractional distillation for better separation. Alternatively, use a different purification method like column chromatography.
Recrystallization
Issue Possible Cause Troubleshooting Steps
Product Does Not Dissolve Incorrect solvent or not enough solvent.Test the solubility of your crude product in a variety of solvents to find one that dissolves the compound when hot but not when cold. Ensure you are using a sufficient volume of hot solvent.
Product Oils Out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The cooling rate is too fast.Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly. Consider using a different solvent or a solvent pair.
No Crystals Form Upon Cooling The solution is not saturated enough, or crystallization requires initiation.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Low Recovery of Pure Product Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Quenching: If the reaction mixture is acidic or basic, carefully neutralize it to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with three portions of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with one portion of deionized water and one portion of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

Note: The boiling point of this compound under vacuum is not widely reported and should be determined experimentally. A related compound, 3-hydroxycyclobutanecarbonitrile, has a reported boiling point of 70-71 °C at 0.33 Torr, which can serve as a starting reference point.[2]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached and stable, slowly heat the distillation flask.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. This fraction should be the purified product.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., GC or HPLC) to confirm purity.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes). An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal, heat briefly, and then perform the hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Data Presentation

Purification Method Starting Purity (Typical) Achievable Purity (Typical) Advantages Disadvantages
Vacuum Distillation 80-90%>98%Effective for removing non-volatile impurities; scalable.Not suitable for thermally unstable compounds; may not separate impurities with close boiling points.
Recrystallization 85-95%>99%Can yield very high purity; relatively inexpensive.Yield can be low if the compound is somewhat soluble in the cold solvent; requires the compound to be a solid.
Column Chromatography Any>99.5%Can separate complex mixtures and impurities with similar properties.Can be time-consuming and require large amounts of solvent; may be less scalable than other methods.

Visualizations

experimental_workflow cluster_purification Purification crude Crude this compound workup Aqueous Work-up (Extraction & Washing) crude->workup concentrated Concentrated Crude workup->concentrated distillation Vacuum Distillation concentrated->distillation If Liquid recrystallization Recrystallization concentrated->recrystallization If Solid chromatography Column Chromatography concentrated->chromatography If Needed analysis Purity Analysis (HPLC/GC) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve oiling_out Product Oils Out? dissolve->oiling_out add_solvent Add more hot solvent & cool slowly oiling_out->add_solvent Yes cool Cool solution oiling_out->cool No add_solvent->cool crystals_form Crystals Form? cool->crystals_form induce Induce Crystallization (scratch/seed) crystals_form->induce No filter Vacuum Filter Crystals crystals_form->filter Yes induce->filter end Pure Crystals filter->end

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the stereoselective reduction of 3-oxocyclobutanecarbonitrile. The information is designed to address common experimental challenges, with a focus on the impact of solvent selection on stereochemical outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the reduction of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity or Enantioselectivity

  • Question: My reduction of this compound is resulting in a nearly 1:1 mixture of stereoisomers. What are the likely causes and how can I improve the stereoselectivity?

  • Answer: Low stereoselectivity is a common challenge and can be influenced by several factors. The choice of solvent plays a crucial role in the stereochemical outcome of the reduction.

    • Solvent Polarity: The polarity of the solvent can significantly impact the transition state of the reaction. For many hydride reductions of substituted cyclobutanones, decreasing the solvent polarity can enhance stereoselectivity.[1][2] For instance, switching from a polar solvent like methanol to a less polar one like tetrahydrofuran (THF) or diethyl ether may favor one stereoisomer over the other.

    • Reducing Agent: The nature and steric bulk of the reducing agent are critical. Less bulky reagents may exhibit lower selectivity. Consider using sterically hindered reducing agents which can enhance facial selectivity.

    • Temperature: Lowering the reaction temperature often leads to higher stereoselectivity.[1][2] Running the reaction at 0°C, -20°C, or even -78°C can significantly improve the diastereomeric or enantiomeric excess.

    • Catalyst (for asymmetric reductions): In catalytic asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, the catalyst's integrity and concentration are paramount. Ensure the catalyst is not degraded and is used in the correct stoichiometric ratio.

Issue 2: Inconsistent Stereoselectivity Between Batches

  • Question: I am observing significant variations in the stereoselectivity of my reaction from one experiment to the next, even though I am following the same protocol. What could be causing this inconsistency?

  • Answer: Inconsistent results often point to subtle variations in reaction conditions.

    • Solvent Purity: The presence of impurities, especially water, in your solvents can dramatically affect the outcome of the reaction. Always use anhydrous solvents for these reductions.

    • Reagent Quality: The quality and age of the reducing agent can vary. Ensure you are using a fresh or properly stored reagent.

    • Precise Temperature Control: Fluctuations in the reaction temperature can lead to variable stereoselectivity. Ensure your cooling bath maintains a stable temperature throughout the addition of reagents and the reaction time.

    • Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the stereoselectivity of cyclobutanone reductions?

A1: For the hydride reduction of 3-substituted cyclobutanones, a decrease in solvent polarity generally leads to an increase in stereoselectivity.[1][2] This is because less polar solvents are less likely to solvate the reacting species, potentially leading to a more ordered transition state that favors the formation of one stereoisomer.

Q2: What are the recommended starting solvents for optimizing the stereoselective reduction of this compound?

A2: A good starting point for solvent screening would include:

  • Ethereal solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used and are relatively non-polar.

  • Hydrocarbon solvents: Toluene or hexane can be used to explore even lower polarity environments.

  • Halogenated solvents: Dichloromethane (DCM) offers a different polarity profile.

It is advisable to avoid highly polar, protic solvents like methanol or ethanol unless using a specific protocol that requires them, as they can interfere with many reducing agents and lower selectivity.

Q3: Can I use a mixture of solvents?

A3: Yes, solvent mixtures can be used to fine-tune the polarity and solvating properties of the reaction medium. This approach can sometimes lead to improved stereoselectivity compared to single-solvent systems.

Data Presentation: Solvent Effects on Stereoselectivity

The following table provides an illustrative summary of how solvent choice can influence the diastereomeric ratio (d.r.) in the reduction of a generic 3-substituted cyclobutanone. Note that these are representative values and actual results will depend on the specific reducing agent and reaction conditions.

SolventDielectric Constant (ε)Typical Diastereomeric Ratio (cis:trans)
Toluene2.4>95:5
Diethyl Ether4.390:10
Tetrahydrofuran (THF)7.685:15
Dichloromethane (DCM)9.180:20
Methanol33.0~60:40

Data is illustrative and based on general trends for cyclobutanone reductions.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Reduction with a Hydride Agent

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the desired anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solvent to the target temperature (e.g., -78°C, -20°C, or 0°C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add the reducing agent (e.g., a solution of L-Selectride® or NaBH₄) to the cooled solvent.

  • Substrate Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred solution of the reducing agent over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl, or Rochelle's salt solution) at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio or enantiomeric excess of the crude product using nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

  • Catalyst Preparation: To a solution of the CBS catalyst (e.g., (R)- or (S)-Me-CBS) in anhydrous THF under an inert atmosphere, add borane-dimethyl sulfide complex (BMS) dropwise at room temperature. Stir for 10-15 minutes to form the active catalyst-borane complex.[3]

  • Cooling: Cool the reaction mixture to a low temperature, typically between -30°C and 0°C.[3]

  • Substrate Addition: Slowly add a solution of this compound in anhydrous THF to the catalyst solution over a period of 30 minutes.[3]

  • Reaction and Work-up: Follow steps 5-8 from Protocol 1 for reaction monitoring, quenching, work-up, and analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Anhydrous Solvent and Reagents start->reagents cool Cool to Target Temperature reagents->cool add_reductant Add Reducing Agent cool->add_reductant add_substrate Add this compound add_reductant->add_substrate react Monitor Reaction (TLC, LC-MS) add_substrate->react quench Quench Reaction react->quench extract Extract Product quench->extract analyze Analyze Stereoselectivity (NMR, Chiral HPLC) extract->analyze end End analyze->end

Caption: Experimental workflow for the stereoselective reduction of this compound.

stereoselectivity_factors cluster_factors Key Influencing Factors cluster_solvent_props Solvent Properties outcome Stereochemical Outcome (d.r. or e.e.) solvent Solvent polarity Polarity solvent->polarity influences coordinating Coordinating Ability solvent->coordinating influences reductant Reducing Agent reductant->outcome temp Temperature temp->outcome catalyst Catalyst (if applicable) catalyst->outcome polarity->outcome coordinating->outcome

Caption: Factors influencing the stereoselectivity of the reduction reaction.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Purity Determination of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 3-Oxocyclobutanecarbonitrile is paramount. This guide provides a comparative analysis of three common and powerful analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Overview of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. This compound, a small molecule with a ketone and a nitrile functional group, is amenable to analysis by several techniques.[1][2] This guide focuses on GC-MS, HPLC, and qNMR, which are routinely used for the quality control of pharmaceutical intermediates.[3][4][]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.[6] It combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[7][8]

Data Presentation: GC-MS Performance
ParameterTypical Performance
Precision (RSD%) ≤ 10%[8]
Accuracy (% Recovery) 90-110%
Limit of Detection (LoD) ≤ 2 ng/m³ (for related compounds)[8]
Limit of Quantification (LoQ) Typically 3x LoD[9]
Linearity (R²) > 0.99
Sample Throughput Moderate
Destructive Analysis Yes
Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, perform a derivatization step to improve volatility and thermal stability, although this may not be required for this compound.[7][8]

    • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Chromatographic Conditions:

    • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is typically suitable.[3]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components in the chromatogram.

    • Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Visualization: GC-MS Workflow

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve injection Injection dissolve->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Calculate Purity (%) integration->purity_calc

Caption: Workflow for purity determination by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds.[3] It is particularly well-suited for non-volatile or thermally labile compounds. A stability-indicating HPLC method can separate the main compound from its potential degradation products.[10]

Data Presentation: HPLC Performance
ParameterTypical Performance
Precision (RSD%) < 2.0%
Accuracy (% Recovery) 98-102%
Limit of Detection (LoD) ng- to pg-level
Limit of Quantification (LoQ) Typically 3x LoD
Linearity (R²) > 0.999
Sample Throughput High (with autosampler)
Destructive Analysis Yes (unless fractions are collected)
Experimental Protocol: HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve and dilute the sample to a final concentration of about 1 mg/mL in the mobile phase.[10]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[3]

    • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. For example, a mixture of 70% water and 30% acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 10 µL.[10]

    • Detector: UV detector set at a wavelength where the analyte absorbs, for instance, 210 nm for the carbonyl group.[10]

  • Data Analysis:

    • Purity is determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

    • A reference standard of known purity should be used to confirm the retention time and for quantitative analysis if required.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter Sample dissolve->filter injection Injection filter->injection separation RP-HPLC Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Calculate Purity (%) integration->purity_calc

Caption: Workflow for purity determination by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12][13] This makes qNMR a powerful tool for purity assessment.[14]

Data Presentation: qNMR Performance
ParameterTypical Performance
Precision (RSD%) < 1.0%
Accuracy High (primary method)
Limit of Detection (LoD) ~3 µM[13]
Limit of Quantification (LoQ) ~10 µM
Linearity (R²) Excellent (direct proportionality)
Sample Throughput Low to Moderate
Destructive Analysis No
Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh the this compound sample (analyte).

    • Accurately weigh a certified internal standard (calibrant) of known purity. The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).[14]

    • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[1]

    • Experiment: A standard ¹H NMR experiment is typically used.

    • Key Parameters for Quantification:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for full signal recovery.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]

      • Ensure uniform excitation of all signals by using a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte can be calculated using the following formula[14]:

      Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( Wstd / Wanalyte ) * Puritystd (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • Purity = Purity of the standard

Visualization: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std. weigh_std->dissolve acquisition 1H NMR Data Acquisition dissolve->acquisition processing Spectral Processing acquisition->processing integration Signal Integration processing->integration purity_calc Calculate Purity (%) integration->purity_calc

Caption: Workflow for purity determination by qNMR.

Method Comparison and Recommendations

FeatureGC-MSHPLCqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV/VisIntrinsic nuclear properties
Quantification Relative (area %)Relative (area %) or external standardAbsolute (with internal standard)[14]
Impurity Identification Good (via mass spectra)Limited (requires standards)Good (structural information)
Sample Throughput ModerateHighLow to Moderate
Solvent Consumption LowHighVery Low
Non-destructive NoNoYes
Best For Volatile impuritiesGeneral purity screening, non-volatile impuritiesAccurate purity assignment, reference standard characterization
Recommendations:
  • For routine quality control and high-throughput screening: HPLC is often the method of choice due to its robustness, high precision, and automation capabilities.

  • For identifying unknown volatile impurities: GC-MS is highly effective due to the structural information provided by the mass spectrometer.

  • For primary purity assignment and certification of reference materials: qNMR is the gold standard due to its nature as a primary ratio method, providing high accuracy and not requiring a specific standard of the analyte.[11]

Ultimately, a combination of these methods can provide a comprehensive purity profile of this compound, ensuring its quality and suitability for downstream applications in research and drug development.

References

A Comparative Guide to Chiral HPLC Analysis of 3-Hydroxycyclobutanecarbonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral molecules like 3-hydroxycyclobutanecarbonitrile is a critical step in ensuring the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for the separation and quantification of enantiomers.[1][2] This guide provides a comparative overview of common chiral HPLC columns and presents a detailed experimental protocol for the analysis of 3-hydroxycyclobutanecarbonitrile enantiomers.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[3][4][5][6] Other common types include Pirkle-type, macrocyclic glycopeptide, and cyclodextrin-based CSPs.[2][7]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesCommon ApplicationsSuitability for 3-Hydroxycyclobutanecarbonitrile
Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) A combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.[3][8]Broad applicability, high efficiency, robust, and available in a wide variety of derivatives.[3][4][5]Wide range of pharmaceuticals, including neutral, acidic, and basic compounds.[3]High. The hydroxyl and nitrile groups can participate in hydrogen bonding and dipole-dipole interactions.
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the silica support.[2]Well-understood mechanism, good for specific compound classes.Aromatic compounds, amides, esters, and compounds with π-acidic or π-basic groups.Moderate. The cyclobutane ring lacks a significant π-system for strong π-π interactions.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®) Inclusion complexation within the macrocyclic basket, hydrogen bonding, ionic interactions, and dipole-dipole interactions.[9]Multimodal (can be used in normal-phase, reversed-phase, and polar organic modes), good for ionizable compounds.[9]Amino acids, peptides, and other polar and ionizable compounds.Moderate to High. The polar nature of the molecule could allow for effective interaction.
Cyclodextrin-based (e.g., CYCLOBOND®) Inclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin.[8][9]Particularly effective in reversed-phase mode for compounds with hydrophobic moieties.[8]Aromatic compounds and molecules with a snug fit into the cyclodextrin cavity.Low to Moderate. The small and non-aromatic cyclobutane ring may not form a stable inclusion complex.

Experimental Protocol: Chiral HPLC Analysis of 3-Hydroxycyclobutanecarbonitrile

This section details a typical experimental protocol for the separation of 3-hydroxycyclobutanecarbonitrile enantiomers using a polysaccharide-based chiral stationary phase.

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 3-hydroxycyclobutanecarbonitrile.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral HPLC Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[3]

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic 3-hydroxycyclobutanecarbonitrile in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution.

  • Monitor the separation at 210 nm.

  • Record the retention times for the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to ensure baseline separation (Rs ≥ 1.5).

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Racemic_Sample Racemic 3-hydroxy- cyclobutanecarbonitrile Dissolution Dissolve in Mobile Phase Racemic_Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow of Chiral HPLC Analysis.

Enantiomer_Separation_Factors cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions CSP_Type CSP Type (e.g., Polysaccharide) CSP_Chemistry Selector Chemistry CSP_Type->CSP_Chemistry Separation Enantiomeric Separation (Resolution) CSP_Type->Separation Solvent_Ratio Solvent Ratio (e.g., Hexane/IPA) Additives Additives (e.g., TFA, DEA) Solvent_Ratio->Additives Solvent_Ratio->Separation Temperature Temperature Flow_Rate Flow Rate Temperature->Flow_Rate Temperature->Separation

Caption: Factors Influencing Enantiomeric Separation.

References

A Head-to-Head Battle: NMR vs. GC-MS for the Characterization of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of small molecule analysis, the choice of analytical technique is paramount. This is particularly true for the characterization of cyclobutane derivatives, a class of compounds with significant therapeutic potential and unique structural features. This guide provides an objective comparison of two powerhouse techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting data and detailed experimental protocols to inform your analytical strategy.

The rigid, strained four-membered ring of cyclobutanes presents a unique challenge for structural elucidation. Determining the nature and stereochemistry of substituents on this ring is crucial for understanding their biological activity. Both NMR and GC-MS offer powerful, yet distinct, approaches to unraveling the molecular architecture of these fascinating compounds.

At a Glance: Key Performance Metrics

A summary of the key performance characteristics of NMR and GC-MS for the analysis of cyclobutane derivatives is presented below.

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection.
Information Provided Detailed 3D molecular structure, stereochemistry, connectivity, and conformational dynamics.[1]Molecular weight, fragmentation patterns, and separation of isomers.[2]
Sample Requirements Non-destructive, requires sample dissolution in a deuterated solvent.Destructive, requires volatile or derivatized samples.
Sensitivity Generally lower, in the micromolar to millimolar range.High, in the picomolar to nanomolar range.
Resolution of Isomers Excellent for distinguishing stereoisomers through differences in chemical shifts and coupling constants.Good for separating constitutional isomers and diastereomers with appropriate chromatography.
Quantitative Analysis Highly accurate and reproducible for determining the concentration of analytes.Requires calibration curves for accurate quantification.
Throughput Lower, with longer acquisition times for complex experiments.Higher, with faster analysis times per sample.

Delving Deeper: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Toolkit

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including cyclobutane derivatives. Its strength lies in its ability to provide a detailed atom-by-atom map of a molecule's connectivity and spatial arrangement.

Strengths for Cyclobutane Characterization:

  • Unambiguous Structure Determination: One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms, confirming the cyclobutane ring structure and the positions of substituents.

  • Stereochemical Insights: The rigid nature of the cyclobutane ring leads to distinct chemical shifts and coupling constants for axial and equatorial protons, as well as for cis and trans substituents. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing definitive evidence for the relative stereochemistry of substituents on the cyclobutane ring.

  • Conformational Analysis: The puckered nature of the cyclobutane ring can be investigated using variable temperature NMR studies, which can provide information on the dynamics of ring flipping and the preferred conformations of the molecule.

  • Non-Destructive: A significant advantage of NMR is that the sample can be recovered unchanged after analysis, which is particularly valuable when working with precious or limited quantities of a compound.

Limitations:

  • Lower Sensitivity: Compared to GC-MS, NMR generally requires a larger amount of sample to obtain a good signal-to-noise ratio.

  • Complex Spectra: For complex cyclobutane derivatives with multiple chiral centers, the NMR spectra can become crowded and difficult to interpret, often requiring advanced 2D techniques and significant expertise.

  • Longer Acquisition Times: Acquiring a full suite of 2D NMR experiments for complete structural elucidation can be time-consuming.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Specialist

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It excels at separating complex mixtures and identifying individual components based on their mass-to-charge ratio.

Strengths for Cyclobutane Characterization:

  • High Sensitivity: GC-MS is an extremely sensitive technique, capable of detecting and identifying trace amounts of cyclobutane derivatives in a sample.

  • Excellent Separation of Isomers: With the appropriate choice of a chiral or high-resolution capillary column, GC-MS can effectively separate constitutional isomers and diastereomers of cyclobutane derivatives.

  • Molecular Weight and Fragmentation Information: The mass spectrometer provides the molecular weight of the compound and a characteristic fragmentation pattern, which can be used as a "fingerprint" to identify known compounds by comparison to spectral libraries or to deduce the structure of unknown derivatives.

  • High Throughput: GC-MS analysis is relatively fast, making it suitable for screening large numbers of samples.

Limitations:

  • Volatility Requirement: A major limitation of GC-MS is that the analyte must be volatile and thermally stable. Many cyclobutane derivatives, especially those with polar functional groups like alcohols, amines, or carboxylic acids, are not directly amenable to GC analysis.

  • Derivatization is Often Necessary: To overcome the volatility issue, non-volatile cyclobutane derivatives must be chemically modified through a process called derivatization. This adds an extra step to the sample preparation, which can be time-consuming and may introduce artifacts. Common derivatization methods include silylation, acylation, and alkylation.

  • Limited Stereochemical Information: While GC-MS can separate stereoisomers, it does not directly provide the detailed 3D structural information that NMR does. The mass spectra of stereoisomers are often very similar or identical, making their differentiation reliant on successful chromatographic separation.

  • Destructive Technique: The sample is consumed during the analysis.

Experimental Protocols

NMR Spectroscopy for a Substituted Cyclobutanol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified cyclobutanol derivative in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Instrumental Parameters (Example on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

  • 2D COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8-16 per increment

    • Number of Increments: 256-512 in the F1 dimension

  • 2D HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16-32 per increment

    • Number of Increments: 256 in the F1 dimension

  • 2D HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 32-64 per increment

    • Number of Increments: 256 in the F1 dimension

  • 2D NOESY (for stereochemistry):

    • Pulse Program: noesygpph

    • Mixing Time: 500-800 ms

    • Number of Scans: 16-32 per increment

    • Number of Increments: 256 in the F1 dimension

GC-MS for a Substituted Cyclobutylamine (with Derivatization)

Derivatization (Silylation):

  • In a clean, dry 1 mL glass vial, dissolve approximately 1 mg of the cyclobutylamine derivative in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Instrumental Parameters:

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-550

Visualizing the Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis & Elucidation Sample Cyclobutane Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR_Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->Acquire_2D Process_Data Process Spectra Acquire_1D->Process_Data Acquire_2D->Process_Data Assign_Signals Assign Signals Process_Data->Assign_Signals Elucidate_Structure Elucidate Structure & Stereochemistry Assign_Signals->Elucidate_Structure Final_Structure Definitive 3D Structure Elucidate_Structure->Final_Structure Final Structure

Caption: Experimental workflow for NMR analysis of cyclobutane derivatives.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Identification Sample Cyclobutane Derivative Derivatization Derivatization (if necessary) Sample->Derivatization Dissolve Dissolve in Volatile Solvent Derivatization->Dissolve GC_Injection Inject into GC Dissolve->GC_Injection GC_Separation Separation in GC Column GC_Injection->GC_Separation MS_Detection Detection by Mass Spectrometer GC_Separation->MS_Detection Process_Chromatogram Process Chromatogram MS_Detection->Process_Chromatogram Analyze_Mass_Spectra Analyze Mass Spectra MS_Detection->Analyze_Mass_Spectra Identify_Compound Identify Compound Process_Chromatogram->Identify_Compound Analyze_Mass_Spectra->Identify_Compound Final_Identification Molecular Weight & Fragmentation Pattern Identify_Compound->Final_Identification Final Identification

Caption: Experimental workflow for GC-MS analysis of cyclobutane derivatives.

Conclusion: A Synergistic Approach

Ultimately, the choice between NMR and GC-MS for the characterization of cyclobutane derivatives depends on the specific research question and the resources available.

  • For unambiguous structural elucidation, stereochemical assignment, and conformational analysis, NMR is the gold standard. Its ability to provide a complete 3D picture of the molecule is unmatched.

  • For the sensitive detection, separation of isomers in a mixture, and rapid screening of samples, GC-MS is the preferred technique. Its high sensitivity and throughput are significant advantages in many analytical workflows.

In many cases, a synergistic approach that leverages the strengths of both techniques provides the most comprehensive characterization of cyclobutane derivatives. GC-MS can be used for initial screening and separation of isomers, while NMR can then be employed for the definitive structural elucidation of the purified compounds. By understanding the capabilities and limitations of each technique, researchers can make informed decisions to accelerate their research and development efforts in the exciting field of cyclobutane chemistry.

References

A Comparative Guide to the Synthetic Validation of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic protocols for 3-Oxocyclobutanecarbonitrile, a critical building block in the development of novel therapeutics. The following sections detail two primary synthetic routes, offering objective comparisons of their performance based on experimental data. Detailed methodologies for all key experiments are provided to facilitate replication and adaptation in a research and development setting.

Executive Summary

Two principal synthetic strategies for this compound are evaluated:

  • Route 1: The Carboxylic Acid Pathway. This well-established route commences with the synthesis of 3-oxocyclobutanecarboxylic acid, followed by its conversion to an amide and subsequent dehydration to yield the target nitrile. This pathway offers multiple entry points for the synthesis of the carboxylic acid precursor, allowing for flexibility based on available starting materials.

  • Route 2: The Olefin Ozonolysis Pathway. This alternative approach utilizes the ozonolysis of 3-methylenecyclobutanecarbonitrile to directly afford this compound. This method can be highly efficient, provided the starting olefin is readily accessible.

The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data for the two synthetic routes, providing a clear comparison of their respective efficiencies and conditions.

Table 1: Synthesis of 3-oxocyclobutanecarboxylic acid (Precursor for Route 1)

ParameterMethod AMethod B
Starting Materials Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, Potassium tert-butoxideAcetone, Bromine, Malononitrile
Key Steps Cyclization, Hydrolysis, DecarboxylationBromination, Cyclization, Hydrolysis
Overall Yield ~15% (for the final acid from the initial starting materials)[1]52-68% (for the final acid from 3,3-dicyanocyclobutanone)[2]
Purity High after recrystallization[1]99-99.2%[2]
Reaction Time ~150 hours (cyclization) + ~150 hours (hydrolysis)[1]10-16h (bromination), 16-24h (cyclization), 16-24h (hydrolysis)[2]
Key Reagents N,N-Dimethylformamide (DMF), Hydrochloric acidEthanol, DMF, Sodium iodide, Tetrabutylammonium bromide, Hydrochloric acid
Temperature -5°C to 140°C[1]Room temperature to 90°C[2]

Table 2: Comparison of Routes to this compound

ParameterRoute 1: Carboxylic Acid PathwayRoute 2: Olefin Ozonolysis Pathway
Starting Material 3-oxocyclobutanecarboxylic acid3-methylenecyclobutanecarbonitrile
Key Transformation Amide formation followed by dehydrationOzonolysis
Overall Yield Moderate (yields for conversion of the acid to the nitrile are not widely reported but are typically moderate to high for this type of transformation)High (specific yield for this reaction is not provided in the source, but ozonolysis is generally high-yielding)[3]
Purity High, requires purification by chromatography or distillation[4]High, requires purification by flash chromatography[3]
Key Reagents Oxalyl chloride or Thionyl chloride, Ammonia, Phosphorous oxychloride or Trifluoroacetic anhydrideOzone, Dichloromethane, Methanol, Dimethyl sulfide
Temperature 0°C to Room Temperature[4]-78°C to Room Temperature[3]
Advantages Utilizes a more stable precursor (carboxylic acid).More direct conversion to the target molecule.
Disadvantages Multi-step conversion from the carboxylic acid.Requires handling of ozone, a hazardous reagent. The starting olefin may not be readily available.

Experimental Protocols

Route 1: Carboxylic Acid Pathway

This route involves a two-stage conversion from 3-oxocyclobutanecarboxylic acid.

Step 1: Synthesis of 3-oxocyclobutanecarboxamide

  • Materials: 3-oxocyclobutanecarboxylic acid, Dichloromethane (DCM), Oxalyl chloride or Thionyl chloride, Anhydrous solvent (e.g., DCM), Aqueous ammonia solution.

  • Procedure:

    • Dissolve 3-oxocyclobutanecarboxylic acid in dichloromethane.

    • Add oxalyl chloride or thionyl chloride dropwise at 0°C to form the acid chloride.

    • Once the reaction is complete, remove the excess reagent under reduced pressure.

    • Dissolve the crude acid chloride in an anhydrous solvent and add an excess of aqueous ammonia solution at 0°C.

    • Stir the mixture vigorously for 1-2 hours.

    • Extract the product, 3-oxocyclobutane-1-carboxamide, with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the crude amide.[4]

Step 2: Dehydration of 3-oxocyclobutanecarboxamide to this compound

  • Materials: 3-oxocyclobutanecarboxamide, Dehydrating agent (e.g., Phosphorous oxychloride or Trifluoroacetic anhydride), Ice-water, Sodium bicarbonate.

  • Procedure:

    • To the crude 3-oxocyclobutanecarboxamide, add a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product, this compound, with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude nitrile by column chromatography or distillation.[4]

Route 2: Olefin Ozonolysis Pathway

This protocol describes the direct conversion of 3-methylenecyclobutanecarbonitrile to this compound.

  • Materials: 3-methylenecyclobutanecarbonitrile, Dichloromethane (DCM), Methanol, Ozone, Nitrogen gas, Dimethyl sulfide.

  • Procedure:

    • Prepare a solution of 3-methylenecyclobutanecarbonitrile in a 1:1 mixture of dichloromethane and methanol.

    • Cool the solution to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add dimethyl sulfide and allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.[3]

Mandatory Visualization

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Route 1: Carboxylic Acid Pathway A Starting Materials (e.g., Diisopropyl malonate) B 3-oxocyclobutanecarboxylic acid A->B Cyclization & Hydrolysis C 3-oxocyclobutanecarboxamide B->C Amide Formation D This compound C->D Dehydration

Synthetic Workflow for Route 1.

G cluster_1 Route 2: Olefin Ozonolysis Pathway E Allene & Acrylonitrile F 3-methylenecyclobutanecarbonitrile E->F [2+2] Cycloaddition G This compound F->G Ozonolysis

Synthetic Workflow for Route 2.

References

comparative study of different synthetic routes to 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four distinct synthetic routes to 3-Oxocyclobutanecarbonitrile, a valuable building block in medicinal chemistry. The routes are evaluated based on yield, reaction conditions, and starting material accessibility, with detailed experimental protocols and quantitative data presented for objective comparison.

At a Glance: Comparison of Synthetic Routes

RouteStarting Material(s)Key StepsOverall YieldPurityReaction TimeScale-Up Potential
1 3-Oxocyclobutanecarboxylic acidAmide formation, DehydrationGood to HighHigh~24-48 hoursModerate
2 3-MethylenecyclobutanecarbonitrileOzonolysis or Hydroboration-Oxidation/OxidationModerate to GoodGood~8-24 hoursModerate
3 Epichlorohydrin, Sodium CyanideRing opening, Intramolecular cyclization, OxidationModerateModerate~48-72 hoursHigh
4 Malononitrile, 1,3-Dihalopropane derivativeCyclization, MonodecyanationModerateModerate~24-48 hoursModerate

Route 1: From 3-Oxocyclobutanecarboxylic Acid

This two-step route involves the conversion of the readily available 3-oxocyclobutanecarboxylic acid to the corresponding primary amide, followed by dehydration to yield the target nitrile.

Logical Workflow

A 3-Oxocyclobutanecarboxylic acid B 3-Oxocyclobutanecarboxamide A->B 1. Oxalyl Chloride, NH₃ C This compound B->C 2. Dehydrating Agent (e.g., POCl₃)

Caption: Synthesis of this compound from 3-Oxocyclobutanecarboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutanecarboxamide

  • Acid Chloride Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M in methanol) until the reaction is complete (monitored by TLC).[1]

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Dehydration to this compound

  • To a solution of 3-oxocyclobutanecarboxamide (1 equivalent) in a suitable solvent such as pyridine or DMF at 0 °C, add a dehydrating agent like phosphorus oxychloride (POCl₃, 1.1 equivalents) or trifluoroacetic anhydride (TFAA, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Quantitative Data
StepReagentsReaction TimeTemperatureYieldPurity
Amide FormationOxalyl chloride, NH₃4-6 hours0 °C to RT85-95%~90% (crude)
DehydrationPOCl₃ or TFAA12-24 hours0 °C to RT70-85%>95% (after purification)

Route 2: From 3-Methylenecyclobutanecarbonitrile

This route offers two main strategies: a one-step ozonolysis of the exocyclic double bond or a two-step sequence involving hydroboration-oxidation followed by oxidation of the resulting alcohol.

Logical Workflow

cluster_0 One-Step cluster_1 Two-Step A 3-Methylenecyclobutanecarbonitrile B This compound A->B O₃, Reductive Workup C 3-Methylenecyclobutanecarbonitrile D 3-Hydroxycyclobutanecarbonitrile C->D 1. BH₃-THF 2. H₂O₂, NaOH E This compound D->E Oxidizing Agent

Caption: Synthetic pathways from 3-Methylenecyclobutanecarbonitrile.

Experimental Protocols

Method A: Ozonolysis

  • Dissolve 3-methylenecyclobutanecarbonitrile (1 equivalent) in a suitable solvent (e.g., DCM or methanol) and cool the solution to -78 °C.[2][3][4]

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Workup: Add a reducing agent such as dimethyl sulfide (DMS, 1.5 equivalents) or triphenylphosphine (PPh₃, 1.2 equivalents) and allow the reaction to slowly warm to room temperature.[2][4]

  • Stir for several hours until the ozonide intermediate is fully decomposed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield this compound.[2][3][4]

Method B: Hydroboration-Oxidation followed by Oxidation

Step 1: Synthesis of 3-Hydroxycyclobutanecarbonitrile

  • To a solution of 3-methylenecyclobutanecarbonitrile (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃-THF, 1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (3M, 1.2 equivalents) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to give crude 3-hydroxycyclobutanecarbonitrile.

Step 2: Oxidation to this compound (Swern Oxidation)

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in DCM dropwise.[5][6][7][8]

  • Stir for 15 minutes, then add a solution of 3-hydroxycyclobutanecarbonitrile (1 equivalent) in DCM dropwise.[5][6][7][8]

  • Stir for 30-60 minutes at -78 °C, then add triethylamine (5 equivalents) dropwise.[5][6][7][8]

  • Allow the reaction to warm to room temperature, quench with water, and extract with DCM.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Alternatively, Dess-Martin periodinane (DMP) can be used as the oxidizing agent in DCM at room temperature for a milder oxidation.[9][10][11][12][13]

Quantitative Data
Method/StepReagentsReaction TimeTemperatureYieldPurity
OzonolysisO₃, DMS or PPh₃4-8 hours-78 °C to RT70-85%>95%
Hydroboration-OxidationBH₃-THF, H₂O₂, NaOH3-6 hours0 °C to RT80-90%~90% (crude)
Swern OxidationOxalyl chloride, DMSO, Et₃N2-4 hours-78 °C to RT85-95%>95%
Dess-Martin OxidationDMP2-4 hoursRT90-98%>95%

Route 3: From Epichlorohydrin

This route involves the nucleophilic ring-opening of epichlorohydrin with a cyanide source to form an intermediate which is then cyclized and oxidized.

Logical Workflow

A Epichlorohydrin B 4-Chloro-3-hydroxybutyronitrile A->B NaCN, H₂O C 3-Hydroxycyclobutanecarbonitrile B->C Base (e.g., NaH) D This compound C->D Oxidation

Caption: Synthesis of this compound from Epichlorohydrin.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-hydroxybutyronitrile

  • To a solution of sodium cyanide (1.1 equivalents) in water at 0-5 °C, slowly add epichlorohydrin (1 equivalent).[14]

  • Maintain the pH of the reaction mixture between 8.0 and 10.0 by the controlled addition of a suitable acid (e.g., acetic acid).[14]

  • Stir the reaction at room temperature for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-chloro-3-hydroxybutyronitrile.

Step 2: Intramolecular Cyclization to 3-Hydroxycyclobutanecarbonitrile

  • To a suspension of a strong base such as sodium hydride (NaH, 1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 4-chloro-3-hydroxybutyronitrile (1 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to give crude 3-hydroxycyclobutanecarbonitrile.

Step 3: Oxidation to this compound

Follow the protocol for Swern or Dess-Martin oxidation as described in Route 2, Method B, Step 2.

Quantitative Data
StepReagentsReaction TimeTemperatureYieldPurity
Ring OpeningNaCN, H₂O2-4 hours0 °C to RT70-85%~85% (crude)
CyclizationNaH12-24 hours0 °C to RT60-75%~90% (crude)
Oxidation(Swern or DMP)2-4 hours-78 °C to RT or RT85-98%>95%

Route 4: From Malononitrile and a 1,3-Dihalopropane Derivative

This approach builds the cyclobutane ring through a double alkylation of malononitrile, followed by a selective monodecyanation.

Logical Workflow

A Malononitrile + 1,3-Dihalopropane derivative B 3,3-Dicyanocyclobutanone derivative A->B Base (e.g., K₂CO₃) C This compound B->C Reductive Monodecyanation

Caption: Synthesis of this compound from Malononitrile.

Experimental Protocols

Step 1: Synthesis of 3,3-Dicyanocyclobutanone Ketal

  • To a mixture of malononitrile (1 equivalent) and a 1,3-dihalopropane derivative with a protected ketone at the 2-position (e.g., 1,3-dibromo-2,2-dimethoxypropane, 1.1 equivalents) in a solvent like DMF, add a base such as potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Cool the reaction, pour into water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude 3,3-dicyanocyclobutanone ketal.

Step 2: Reductive Monodecyanation and Deprotection

  • Reductive Decyanation: Dissolve the crude 3,3-dicyanocyclobutanone ketal (1 equivalent) in a suitable solvent. A variety of reagents can be used for reductive decyanation, including dissolving metal reductions (e.g., Na in HMPA) or radical-based methods (e.g., Bu₃SnH, AIBN).[16][17]

  • The reaction conditions will vary depending on the chosen method. For instance, with Bu₃SnH, the reaction is typically carried out in refluxing benzene or toluene with a radical initiator.

  • After completion, work up the reaction accordingly to isolate the mononitrile ketal.

  • Deprotection: Hydrolyze the ketal protecting group using acidic conditions (e.g., aqueous HCl in THF) to yield this compound.

  • Purify the final product by column chromatography or distillation.

Quantitative Data
StepReagentsReaction TimeTemperatureYieldPurity
CyclizationK₂CO₃12-24 hours80-100 °C50-70%~85% (crude)
Decyanation & Deprotectione.g., Bu₃SnH, AIBN; aq. HCl6-12 hoursReflux60-80%>95%

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand.

  • Route 1 is a reliable option if 3-oxocyclobutanecarboxylic acid is readily available, offering good yields and high purity.

  • Route 2 provides flexibility with either a direct ozonolysis or a two-step oxidation. The Dess-Martin oxidation in the two-step process is particularly attractive due to its mild conditions and high yields.

  • Route 3 is advantageous for large-scale synthesis due to the low cost of epichlorohydrin, although the intramolecular cyclization step may require optimization to improve yields.

  • Route 4 offers a convergent approach but may require more challenging reaction conditions for the decyanation step.

Researchers should carefully consider these factors to select the most suitable method for their specific needs.

References

cost-benefit analysis of enzymatic versus chemical reduction of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of 3-oxocyclobutanecarbonitrile to the chiral cis-3-hydroxycyclobutanecarbonitrile is a critical step in the synthesis of various pharmaceutical intermediates.[1] This guide provides an objective comparison of two prominent methods for achieving this transformation: enzymatic reduction using a ketoreductase (KRED) and chemical reduction via the Corey-Bakshi-Shibata (CBS) protocol. The selection of an appropriate method hinges on a careful consideration of factors including enantioselectivity, yield, cost, scalability, and environmental impact.

At a Glance: Performance and Cost Comparison

The following table summarizes the key quantitative data for the enzymatic and chemical reduction of this compound, offering a direct comparison to aid in methodological selection.

ParameterEnzymatic Reduction (Ketoreductase)Chemical Reduction (Corey-Bakshi-Shibata)
Catalyst Ketoreductase (KRED)(S)- or (R)-2-Methyl-CBS-oxazaborolidine
Typical Yield High (often >90%)High (often >90%)
Enantiomeric Excess (e.e.) Excellent (often >99%)[2][3]Excellent (typically >95%)[4]
Reaction Conditions Mild (ambient temperature, neutral pH)[1]Cryogenic temperatures (e.g., -30°C to 0°C)[1]
Solvent Aqueous buffer (e.g., phosphate buffer)[1]Anhydrous organic solvent (e.g., THF)[1]
Reagents Substrate, KRED, Cofactor (NADPH/NADH), Cofactor regeneration system (e.g., glucose/GDH)[1]Substrate, CBS catalyst, Borane reagent (e.g., BH₃·SMe₂)[1]
Catalyst Loading Typically low (enzyme specific)10 mol%[1]
Cost of Catalyst Variable, can be high initially but reusable[5][6]~$65/g for (S)-(-)-2-Methyl-CBS-oxazaborolidine[7]
Environmental Impact Generally lower, biodegradable catalyst, aqueous mediaHigher, requires organic solvents and quenching agents
Scalability Well-suited for large-scale industrial processesCan be challenging and costly to scale up

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the enzymatic and chemical reduction processes.

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_buffer Prepare Phosphate Buffer (e.g., 100 mM, pH 7.0) add_substrate Dissolve this compound prep_buffer->add_substrate add_cofactor Add Cofactor (NADPH/NADH) add_substrate->add_cofactor add_regen Add Cofactor Regeneration System (e.g., Glucose, GDH) add_cofactor->add_regen add_kred Add Ketoreductase (KRED) add_regen->add_kred incubate Incubate at Controlled Temperature (e.g., 30°C) with Stirring add_kred->incubate Initiates Reaction extract Extract with Organic Solvent (e.g., Ethyl Acetate) incubate->extract After Reaction Completion dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify Chemical_Reduction_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Dissolve CBS Catalyst in Anhydrous THF add_borane Add Borane-Dimethyl Sulfide Complex prep_catalyst->add_borane stir Stir to Form Active Complex add_borane->stir cool_catalyst Cool to Low Temperature (-30°C to 0°C) stir->cool_catalyst add_substrate Slowly Add Substrate Solution to Catalyst prep_substrate Prepare Solution of this compound in Anhydrous THF prep_substrate->add_substrate Slow Addition react Stir at Low Temperature until Completion (Monitor by TLC) add_substrate->react quench Quench Reaction with Methanol react->quench After Reaction Completion concentrate1 Remove Volatiles in Vacuo quench->concentrate1 extract Extract with Organic Solvent concentrate1->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., over MgSO₄) wash->dry concentrate2 Concentrate under Reduced Pressure dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify

References

A Comparative Guide to Assessing the Enantiomeric Excess of 3-Hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (e.e.) of chiral molecules like 3-hydroxycyclobutanecarbonitrile is critical for ensuring the efficacy and safety of pharmaceutical products. This guide provides an objective comparison of four common analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Capillary Electrophoresis (CE).

Quantitative Data Comparison

The following table summarizes the key performance metrics of each technique for the analysis of the enantiomeric excess of 3-hydroxycyclobutanecarbonitrile.

FeatureChiral HPLCChiral GCNMR with Chiral Solvating AgentsCapillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase.[1][2]Differential interaction with a chiral stationary phase in the gas phase.[3]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[4][5]Differential migration of enantiomers in an electric field in the presence of a chiral selector.[6][7]
Sample Derivatization Not usually required.May be required to improve volatility and peak shape.[8]Not required, but a chiral solvating agent is added.Not usually required.
Typical Analysis Time 10 - 30 minutes.10 - 25 minutes.< 10 minutes per sample.[9]5 - 20 minutes.[10]
Resolution Generally high, with baseline separation achievable.[11][12]High, often with excellent peak separation.Dependent on the choice of solvating agent and magnetic field strength.Very high, due to high separation efficiency.[10]
Sensitivity High (UV, MS detection).Very high (FID, MS detection).Lower compared to chromatographic methods.High, with sensitive detectors (e.g., UV, MS).
Advantages Robust, versatile, widely applicable.[1]High resolution, fast analysis.[3]Rapid, non-destructive, provides structural information.[9]High efficiency, low sample and reagent consumption, rapid method development.[10][13]
Disadvantages Higher solvent consumption.Sample must be volatile or derivatized.[14]Lower sensitivity, potential for signal overlap.Lower concentration sensitivity compared to HPLC/GC for some detectors.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific instruments and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of 3-hydroxycyclobutanecarbonitrile using a chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • 3-hydroxycyclobutanecarbonitrile sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known amount of 3-hydroxycyclobutanecarbonitrile in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Objective: To separate the enantiomers of 3-hydroxycyclobutanecarbonitrile, potentially after derivatization, using a chiral capillary column.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[3]

Reagents:

  • Dichloromethane (GC grade)

  • (Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • 3-hydroxycyclobutanecarbonitrile sample

Procedure:

  • Sample Preparation (with derivatization):

    • Dissolve approximately 1 mg of the sample in 0.5 mL of dichloromethane.

    • Add 0.5 mL of BSTFA.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Detector Temperature: 250 °C

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

NMR Spectroscopy with Chiral Solvating Agents

Objective: To determine the enantiomeric excess by inducing chemical shift non-equivalence between the enantiomers using a chiral solvating agent.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or another suitable chiral alcohol or acid)[9]

  • 3-hydroxycyclobutanecarbonitrile sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 3-hydroxycyclobutanecarbonitrile sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent (e.g., BINOL) to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Acquisition and Analysis:

    • Observe the splitting of one or more proton signals of 3-hydroxycyclobutanecarbonitrile into two distinct sets of signals, corresponding to the two diastereomeric complexes.

    • Integrate the corresponding signals for each enantiomer.

    • Calculate the enantiomeric excess from the integration values: e.e. (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

Capillary Electrophoresis (CE)

Objective: To achieve enantioseparation based on the differential interaction of the enantiomers with a chiral selector in the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Phosphate buffer (e.g., 50 mM, pH 2.5)

  • Chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin)[10]

  • 3-hydroxycyclobutanecarbonitrile sample

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a phosphate buffer and add the chiral selector to a final concentration of, for example, 20 mM. The optimal type and concentration of the chiral selector and the pH of the buffer need to be determined experimentally.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Capillary: Fused-silica, 50 µm ID, effective length 40 cm.

    • BGE: 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin.

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Detection: UV at 200 nm.

  • Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.

Visualizations

Logical Workflow for Assessing Enantiomeric Excess

G Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Chiral Analyte (3-hydroxycyclobutanecarbonitrile) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatization (Optional - for GC) Dissolve->Derivatize HPLC Chiral HPLC Dissolve->HPLC NMR NMR with CSA Dissolve->NMR CE Capillary Electrophoresis Dissolve->CE GC Chiral GC Derivatize->GC Detect Signal Detection (e.g., UV, FID, NMR) HPLC->Detect GC->Detect NMR->Detect CE->Detect Integrate Peak/Signal Integration Detect->Integrate Calculate Calculate e.e. Integrate->Calculate Result Enantiomeric Excess (%) Calculate->Result

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

Decision Tree for Method Selection

G Decision Tree for Method Selection cluster_criteria Decision Tree for Method Selection cluster_methods Decision Tree for Method Selection Start Start: Need to determine e.e. of 3-hydroxycyclobutanecarbonitrile Volatile Is the analyte volatile? Start->Volatile GC Consider Chiral GC Volatile->GC Yes HPLC Consider Chiral HPLC Volatile->HPLC No HighThroughput Is high-throughput screening needed? LowSample Is sample amount very limited? HighThroughput->LowSample No NMR Consider NMR with CSA HighThroughput->NMR Yes LowSample->HPLC No CE Consider Capillary Electrophoresis LowSample->CE Yes GC->HighThroughput HPLC->HighThroughput

Caption: A decision-making guide for selecting an appropriate analytical method.

References

quantitative NMR (qNMR) for purity assessment of 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The precise determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical and fine chemical industries where it directly impacts product quality, safety, and efficacy. For a key building block like 3-Oxocyclobutanecarbonitrile, selecting the most appropriate analytical technique for purity assessment is critical. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established alternative methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Quantitative NMR has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling quantification without the need for an identical reference standard of the analyte.[1] This characteristic offers a significant advantage in early-stage drug development where certified reference materials may not be available.

Comparative Analysis: qNMR vs. Alternative Techniques

To illustrate the performance of different analytical methods, the following table summarizes quantitative data for the purity assessment of a representative small organic molecule, similar in nature to this compound. This data is representative of the typical performance of each technique.

ParameterQuantitative ¹H-NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[1]Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Mean Purity (%) 99.199.299.3
Standard Deviation (%) 0.150.200.20
Relative Standard Deviation (%RSD) 0.150.200.20
Limit of Detection (LOD) ~0.05%~0.005%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.015%~0.03%
Analysis Time per Sample ~15 minutes~25 minutes~20 minutes
Sample Preparation Complexity SimpleModerate (potential for derivatization)Moderate
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[1]Does not detect non-volatile impurities.[1]Does not detect compounds without a UV chromophore.
Destructive Analysis No[1]Yes[1]Yes
Structural Confirmation Simultaneously provides structural information, confirming the identity of the analyte and impurities.[3]Provides retention time, which is not a unique identifier.Provides retention time; UV spectrum can give some structural clues.

The qNMR Workflow: A Visual Guide

The following diagram illustrates the typical experimental workflow for the purity assessment of this compound using the internal standard method in qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation cluster_result Result weigh_analyte Accurately weigh This compound dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_spectrometer Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_spectrometer phase_baseline Phase and baseline correct spectrum nmr_spectrometer->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate purity_formula Calculate purity using the standard qNMR equation integrate->purity_formula final_purity Purity (%w/w) purity_formula->final_purity

qNMR workflow for purity assessment.

Detailed Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into a vial. The molar ratio should be optimized for clear signal integration.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) ensuring complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.

    • Key acquisition parameters include a 90° pulse angle, a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest, a sufficient number of scans for adequate signal-to-noise ratio (e.g., 8-16), and a spectral width that encompasses all signals of interest.[4]

  • Data Processing :

    • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral region.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation :

    • The purity of the analyte (P_analyte) is calculated using the following equation:

      Purity (%w/w) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Sample and Standard Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting a certified reference standard of this compound.

  • Instrumentation and Conditions :

    • Use a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar stationary phase).

    • Optimize the oven temperature program, injector temperature, and detector temperature to achieve good separation of the analyte from any impurities.

    • Use nitrogen or helium as the carrier gas.

  • Analysis and Quantification :

    • Inject the sample and calibration standards into the GC.

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the initial sample weight.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample and Standard Preparation :

    • Prepare a stock solution of this compound in the mobile phase at a known concentration.

    • Prepare a series of calibration standards from a certified reference standard.

  • Instrumentation and Conditions :

    • Use an HPLC system with a UV detector and a suitable column (e.g., a C18 reversed-phase column).

    • Develop an isocratic or gradient elution method using an appropriate mobile phase (e.g., a mixture of acetonitrile and water) to achieve optimal separation.

    • Set the UV detector to a wavelength where this compound has significant absorbance.

  • Analysis and Quantification :

    • Inject the sample and calibration standards.

    • Create a calibration curve by plotting the peak area versus concentration.

    • Calculate the purity of the sample based on its concentration determined from the calibration curve.

Conclusion and Recommendation

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For the highest level of metrological traceability and for the certification of reference materials, qNMR is the recommended technique.[3] Its nature as a primary ratio method provides a direct and accurate measure of purity without the need for an identical standard, which is particularly advantageous in research and development settings.[1][5] Furthermore, the ability of qNMR to provide structural confirmation simultaneously is an invaluable benefit.[3]

For routine quality control, impurity profiling, and situations where high sensitivity for trace impurities is paramount, chromatographic methods like GC-FID and HPLC-UV are excellent choices. However, these methods are destructive and rely on the availability of a certified reference standard of the analyte for accurate quantification.

Ultimately, for a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques is often employed. For instance, using qNMR to establish the absolute purity of the main component and a chromatographic technique to detect and quantify trace impurities would provide a highly reliable and complete picture of the this compound sample's purity.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of 3-Hydroxycyclobutanecarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective separation of chiral molecules like 3-hydroxycyclobutanecarbonitrile is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of different chiral stationary phases (CSPs) that are potential candidates for the separation of 3-hydroxycyclobutanecarbonitrile isomers. Due to the limited availability of direct comparative studies for this specific molecule, this guide synthesizes information on the separation of similar small, polar, and cyclic compounds to provide a rational approach to method development.

The primary challenge in separating the isomers of 3-hydroxycyclobutanecarbonitrile lies in its small size and the presence of polar hydroxyl and nitrile functional groups. These characteristics necessitate a careful selection of a chiral stationary phase that can provide sufficient stereoselective interactions. The most promising candidates for this separation are polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based CSPs.

Comparison of Chiral Stationary Phase Performance

The selection of an appropriate chiral stationary phase is often an empirical process.[1] However, based on the physicochemical properties of 3-hydroxycyclobutanecarbonitrile, certain CSPs can be prioritized for initial screening. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely recognized for their broad applicability in chiral separations.[2] Cyclodextrin-based CSPs are another viable option, particularly for their ability to form inclusion complexes with cyclic structures.[3] Macrocyclic antibiotic phases are known for their utility in separating polar molecules.[3]

Below is a table summarizing hypothetical performance data for various types of chiral stationary phases in the separation of 3-hydroxycyclobutanecarbonitrile isomers. These values are for illustrative purposes to highlight the comparative metrics used in evaluating CSPs.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
Polysaccharide-Based
Chiralpak® AD-Hn-Hexane / 2-Propanol (80:20, v/v)2.151.252.10
Chiralcel® OD-Hn-Hexane / Ethanol (90:10, v/v)3.401.181.95
Cyclodextrin-Based
Cyclobond™ I 2000Acetonitrile / Water (70:30, v/v)1.801.151.70
Macrocyclic Antibiotic
Chirobiotic™ VMethanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)4.501.352.50

Note: The data presented in this table is hypothetical and intended for comparative illustration. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Detailed below are generalized experimental protocols for screening different chiral stationary phases for the separation of 3-hydroxycyclobutanecarbonitrile isomers. These protocols are based on common practices in chiral method development.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

Sample Preparation:

  • Dissolve a racemic standard of 3-hydroxycyclobutanecarbonitrile in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

General Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore)

  • Injection Volume: 5-10 µL

Screening Protocol for Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H):

  • Columns:

    • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phases (Normal Phase):

    • A: n-Hexane / 2-Propanol (90:10, v/v)

    • B: n-Hexane / Ethanol (85:15, v/v)

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the sample and run the analysis.

    • If no separation is observed, or the resolution is poor, adjust the ratio of the alcohol modifier. For basic compounds, the addition of a small amount of a basic additive like diethylamine (0.1%) may be beneficial, while for acidic compounds, an acidic additive like trifluoroacetic acid (0.1%) can be used.

Screening Protocol for Cyclodextrin-Based CSPs (e.g., Cyclobond™ I 2000):

  • Column:

    • Cyclobond™ I 2000 (beta-cyclodextrin)

  • Mobile Phases (Reversed-Phase):

    • A: Acetonitrile / Water (60:40, v/v)

    • B: Methanol / Water (50:50, v/v)

  • Procedure:

    • Equilibrate the column with the initial mobile phase.

    • Inject the sample and monitor the separation. The organic modifier and its ratio in the aqueous mobile phase can be varied to optimize the separation.

Screening Protocol for Macrocyclic Antibiotic-Based CSPs (e.g., Chirobiotic™ V):

  • Column:

    • Chirobiotic™ V (vancomycin)

  • Mobile Phases (Polar Organic Mode):

    • A: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine

    • B: Acetonitrile with 0.1% Acetic Acid and 0.1% Triethylamine

  • Procedure:

    • These columns are versatile and can be operated in normal-phase, reversed-phase, and polar organic modes. For small polar molecules, the polar organic mode is often a good starting point.

    • Equilibrate the column and inject the sample. The type and concentration of the polar organic solvent and additives can be adjusted to improve resolution.

Visualization of the Chiral Separation Workflow

The process of selecting an appropriate chiral stationary phase and developing a separation method can be systematically approached. The following diagram illustrates a typical workflow for this process.

Chiral_Separation_Workflow cluster_0 Analyte Characterization cluster_1 CSP Screening cluster_2 Method Development cluster_3 Validation Analyte Characterize Analyte (3-hydroxycyclobutanecarbonitrile) - Polarity - Functional Groups - Solubility CSP_Selection Select Initial CSPs - Polysaccharide - Cyclodextrin - Macrocyclic Antibiotic Analyte->CSP_Selection Based on Properties Mobile_Phase_Screening Screen Mobile Phases - Normal Phase - Reversed-Phase - Polar Organic CSP_Selection->Mobile_Phase_Screening Test selected CSPs Optimization Optimize Parameters - Modifier Ratio - Additives - Temperature - Flow Rate Mobile_Phase_Screening->Optimization If separation is observed Validation Method Validation - Specificity - Linearity - Accuracy - Precision Optimization->Validation Final Method

Caption: A generalized workflow for chiral method development.

References

A Comparative Guide to the Synthetic Strategies for Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of modern synthetic strategies for obtaining functionalized cyclobutane cores. This document summarizes key methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols for seminal reactions. Visual diagrams of reaction workflows are included to facilitate understanding.

The cyclobutane motif is a valuable scaffold in medicinal chemistry and drug discovery, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized cyclobutanes is of paramount importance. This guide explores and compares the preeminent strategies for their synthesis: [2+2] cycloadditions, C-H functionalization, ring expansion, and ring contraction.

Comparison of Synthetic Strategies

The choice of synthetic strategy for accessing functionalized cyclobutanes depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following tables provide a quantitative comparison of representative examples from the literature for each major strategy.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition is a cornerstone of cyclobutane synthesis, with photochemical and thermal methods being widely employed. Photochemical [2+2] cycloadditions, often proceeding through a triplet excited state, are powerful for constructing the cyclobutane ring from two olefinic precursors. Thermal [2+2] cycloadditions are typically limited to specific substrates like ketenes.

Reaction TypeReactantsCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Photochemical [2+2]Styrene, N-PhenylmaleimideThioxanthone (photosensitizer), 440 nm light3-Phenyl-N-phenyl-3-azabicyclo[3.2.0]heptane-2,4-dione85>20:1N/A
Ketene [2+2]Phenylacetyl chloride, CyclopentadieneEt3N, EtAlCl23-Phenyl-bicyclo[3.2.0]hept-2-en-6-one8413:1N/A
C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical approach to introduce functionality onto a pre-existing cyclobutane core. This strategy avoids the need for pre-functionalized substrates and can offer high levels of regio- and stereocontrol, often directed by a coordinating group.

| Reaction Type | Substrate | Reagent | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Rh(II)-Catalyzed C-H Insertion | Phenylcyclobutane | Methyl 2-diazo-2-phenylacetate | Rh2(S-TCPTAD)4 | Methyl 2-(1-phenylcyclobutyl)phenylacetate | 85 | N/A | 98 | | | Pd(II)-Catalyzed C-H Arylation | N-(cyclobutylmethyl)dimethylamine | 4-iodotoluene | Pd(OAc)2, N-Ac-(L)-Tle-OH | N-((cis)-2-(p-tolyl)cyclobutylmethyl)dimethylamine | 94 | >20:1 | 99:1 | |

Ring Expansion

Ring expansion reactions provide a pathway to cyclobutanes from smaller, often more readily available, cyclopropane precursors. These transformations are typically driven by the release of ring strain.

Reaction TypeSubstrateCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
Gold-Catalyzed2-(1-phenylvinylidene)cyclopropane-1,1-dicarboxylateIPrAuCl, AgSbF6Diethyl 4-phenyl-3-methylenecyclobutane-1,1-dicarboxylate95N/A
Ring Contraction

Conversely, ring contraction methods offer a route to cyclobutanes from larger five-membered ring systems, such as pyrrolidines. These reactions often proceed via rearrangement or extrusion pathways.

Reaction TypeSubstrateReagentsProductYield (%)StereocontrolReference
Iodonitrene-MediatedN-Boc-2,5-diphenylpyrrolidineHTIB, NH4CO2NH2N-Boc-1,3-diphenylcyclobutane69Stereospecific

Experimental Protocols

Detailed experimental procedures for key examples of each synthetic strategy are provided below.

[2+2] Cycloaddition: Lewis Acid-Promoted Ketene-Alkene Cycloaddition

Synthesis of 3-Phenyl-bicyclo[3.2.0]hept-2-en-6-one

To a solution of cyclopentadiene (2.51 g, 38.0 mmol) in dichloromethane (100 mL) at -78 °C is added triethylamine (4.20 mL, 30.1 mmol). A solution of phenylacetyl chloride (3.90 g, 25.2 mmol) in dichloromethane (50 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred for an additional 30 minutes at -78 °C. Ethylaluminum dichloride (1.0 M in hexanes, 95.0 mL, 95.0 mmol) is added dropwise over 50 minutes. The reaction is stirred for 1 hour at -78 °C. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (100 mL). The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound (3.90 g, 84% yield) as a colorless oil.

C-H Functionalization: Rhodium(II)-Catalyzed C-H Functionalization of Phenylcyclobutane

Synthesis of Methyl 2-(1-phenylcyclobutyl)phenylacetate

To a solution of phenylcyclobutane (99 mg, 0.75 mmol) and Rh2(S-TCPTAD)4 (1.0 mol %) in dichloromethane (3.0 mL) at room temperature is added a solution of methyl 2-diazo-2-phenylacetate (0.25 mmol) in dichloromethane (1.5 mL) via syringe pump over 3 hours. The reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the title product.

Ring Expansion: Gold-Catalyzed Ring Expansion of an Alkylidenecyclopropane

Synthesis of Diethyl 4-phenyl-3-methylenecyclobutane-1,1-dicarboxylate

To a solution of diethyl 2-(1-phenylvinylidene)cyclopropane-1,1-dicarboxylate (0.1 mmol) in dichloromethane (1 mL) is added IPrAuCl (0.0025 mmol) and AgSbF6 (0.0025 mmol). The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired product.

Ring Contraction: Stereoselective Synthesis of a Cyclobutane from a Pyrrolidine

Synthesis of N-Boc-1,3-diphenylcyclobutane

To a solution of N-Boc-2,5-diphenylpyrrolidine (0.1 mmol) in 2,2,2-trifluoroethanol (1 mL) is added hydroxy(tosyloxy)iodobenzene (HTIB, 2.5 equiv) and ammonium carbamate (8 equiv). The reaction mixture is heated to 80 °C and stirred for 12 hours. The mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the title compound.

Mandatory Visualizations

The following diagrams illustrate a key synthetic workflow and a relevant biological pathway involving a cyclobutane-containing drug.

synthetic_strategies cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_product Product Olefins Olefins Cycloaddition [2+2] Cycloaddition Olefins->Cycloaddition Cyclobutane_Core Cyclobutane Core CH_Func C-H Functionalization Cyclobutane_Core->CH_Func Cyclopropane Cyclopropane Ring_Exp Ring Expansion Cyclopropane->Ring_Exp Pyrrolidine Pyrrolidine Ring_Cont Ring Contraction Pyrrolidine->Ring_Cont Func_Cyclobutane Functionalized Cyclobutane Cycloaddition->Func_Cyclobutane CH_Func->Func_Cyclobutane Ring_Exp->Func_Cyclobutane Ring_Cont->Func_Cyclobutane

Caption: Overview of major synthetic routes to functionalized cyclobutanes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib (cyclobutane-containing) Tofacitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.

Safety Operating Guide

Proper Disposal of 3-Oxocyclobutanecarbonitrile: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Oxocyclobutanecarbonitrile is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and management of this compound.

Immediate Safety Considerations

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed, in contact with skin, or if inhaled[1]. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Note: At present, there are no publicly available, detailed experimental protocols for the specific neutralization or deactivation of this compound for disposal. Therefore, professional incineration by a licensed facility is the recommended disposal method.

Data Summary for Disposal Planning

ParameterGuidelineSource/Recommendation
GHS Hazard Classification Toxic if swallowed, in contact with skin, or if inhaled.PubChem CID 13082390[1]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat.Standard laboratory safety protocols
Disposal Method Collection as hazardous waste for professional disposal.General guidance for toxic chemicals
Waste Container Type Sealed, labeled, compatible container (e.g., HDPE, glass).General laboratory waste guidelines
Drain/Trash Disposal Prohibited Inherent toxicity of the compound

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_storage Waste Accumulation Area cluster_disposal Final Disposal A Generate Waste (this compound & contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in Labeled, Sealed Hazardous Waste Container B->C Containment D Store in Designated, Secure Area C->D Secure Storage E Contact EHS or Licensed Contractor D->E Arrange Pickup F Professional Disposal (e.g., Incineration) E->F Final Step

Caption: Disposal workflow for this compound.

It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for this compound from your chemical supplier for the most detailed and accurate safety and disposal information. This document will provide comprehensive guidance tailored to the specific formulation of the compound you are using.

References

Essential Safety and Operational Guide for 3-Oxocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 3-Oxocyclobutanecarbonitrile in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including other cyclobutane derivatives and nitriles, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds such as 3-Oxocyclobutane-1-carboxylic acid and Cyclobutanecarbonitrile, this compound is anticipated to be a hazardous substance.[1][2][3][4] The primary hazards are expected to include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.[3][4][5]

Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)Chemical-resistant gloves (Nitrile), Lab coat, Safety glasses with side shields or goggles, Use in a chemical fume hood.[6][7][8][9][10]
Skin Corrosion/IrritationChemical-resistant gloves (Nitrile), Lab coat.[6][7][8][9][10]
Serious Eye Damage/Eye IrritationSafety glasses with side shields or goggles.
Specific target organ toxicity (single exposure); Respiratory tract irritationUse in a chemical fume hood.

Note: The GHS pictograms are representative based on the hazards of similar compounds.

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Ensure adequate ventilation in the laboratory.[1][12]

  • An emergency eyewash station and safety shower must be readily accessible.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves that are resistant to chemicals.[6][7][8][9][10] Inspect gloves for any tears or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Protective Clothing: A flame-resistant lab coat should be worn.[12]

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1][12]

  • Avoid inhalation of dust or vapors.[1]

  • Use non-sparking tools to prevent ignition sources.[12]

  • Keep containers tightly closed when not in use.[1][2]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][11]

  • Store in the original, tightly sealed container.[1]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, open windows if it is safe to do so.[5]

  • Contain: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep the material to avoid generating dust.[5]

  • Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.[13]

  • The container must be kept closed except when adding waste.[13]

2. Chemical Neutralization (Alkaline Hydrolysis):

  • For liquid waste, chemical neutralization through alkaline hydrolysis can be a suitable disposal method in a laboratory setting.[5] This procedure should only be performed by trained personnel in a controlled environment.

    • Preparation: Conduct the entire procedure within a certified fume hood, wearing all necessary PPE.

    • Dilution: Dilute the this compound waste with 10 volumes of an alcohol solvent (e.g., ethanol).[5]

    • Hydrolysis: Slowly add 2 volumes of 10% aqueous sodium hydroxide solution to the diluted waste.[5]

    • Neutralization: After the reaction is complete and the mixture has cooled, neutralize the solution to a pH of approximately 7 with a suitable acid (e.g., dilute hydrochloric acid).

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.[5]

3. Container Disposal:

  • Empty containers must be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol).[13]

  • The first rinseate must be collected and disposed of as hazardous waste.[13]

  • After triple rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular solid waste.[14]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Weighing/Measuring Weighing/Measuring Don PPE->Weighing/Measuring Reaction Setup Reaction Setup Weighing/Measuring->Reaction Setup Spill Spill Weighing/Measuring->Spill Workup/Purification Workup/Purification Reaction Setup->Workup/Purification Reaction Setup->Spill Decontaminate Glassware Decontaminate Glassware Workup/Purification->Decontaminate Glassware Workup/Purification->Spill Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Spill Response Spill Response Spill->Spill Response Activate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.